4-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one
Description
Properties
IUPAC Name |
4-bromo-2-methyl-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO/c1-6-5-8-7(10(6)12)3-2-4-9(8)11/h2-4,6H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHMJTIYXKJRVFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C1=O)C=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80441437 | |
| Record name | 4-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80441437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174702-59-1 | |
| Record name | 4-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80441437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-2-methyl-1-indanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one
For Researchers, Scientists, and Drug Development Professionals
Molecular Structure and Properties
4-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one is a halogenated derivative of 2-methyl-1-indanone. The core structure consists of a benzene ring fused to a five-membered cyclopentanone ring, with a bromine atom substituted on the aromatic ring at position 4 and a methyl group at the 2-position of the indanone scaffold.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound (Predicted/Inferred) | 4-Bromo-1-indanone[1] | 4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one[2] |
| Molecular Formula | C₁₀H₉BrO | C₉H₇BrO | C₁₀H₉BrO |
| Molecular Weight | ~225.08 g/mol [3] | ~211.06 g/mol | ~225.08 g/mol [2] |
| Appearance | Likely a crystalline solid | Orange-brown crystalline powder | Not specified |
| Melting Point | Not available | 95-99 °C | Not available |
| Boiling Point | Not available | Not available | Not available |
| CAS Number | 174702-59-1[3] | 15115-60-3 | 90772-52-4[2] |
Synthesis and Experimental Protocols
A definitive, published synthesis protocol specifically for this compound is not currently available. However, based on established organic chemistry principles and published syntheses of similar compounds, two primary synthetic routes can be proposed.
Proposed Synthetic Pathway 1: α-Methylation of 4-Bromo-1-indanone
This approach involves the introduction of a methyl group at the α-position to the carbonyl group of 4-bromo-1-indanone.
Experimental Protocol (Hypothetical):
-
Enolate Formation: To a solution of 4-bromo-1-indanone in an anhydrous aprotic solvent (e.g., tetrahydrofuran) at a low temperature (-78 °C), a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) would be added dropwise to generate the corresponding enolate.
-
Methylation: A methylating agent, such as methyl iodide, would then be added to the reaction mixture. The reaction would be allowed to slowly warm to room temperature and stirred until completion, monitored by thin-layer chromatography.
-
Work-up and Purification: The reaction would be quenched with a saturated aqueous solution of ammonium chloride. The organic layer would be separated, and the aqueous layer extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers would be washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product would then be purified by column chromatography on silica gel.
Proposed Synthetic Pathway 2: Bromination of 2-Methyl-1-indanone
This alternative pathway involves the regioselective bromination of 2-methyl-1-indanone. The synthesis of 2-methyl-1-indanone itself is well-documented[4][5].
Experimental Protocol (Hypothetical):
-
Bromination: 2-Methyl-1-indanone would be dissolved in a suitable solvent, such as acetic acid or a chlorinated solvent. A brominating agent, such as N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN) or elemental bromine with a Lewis acid catalyst, would be added portion-wise. The reaction mixture would be stirred at room temperature or heated as necessary, with the progress monitored by TLC.
-
Work-up and Purification: Upon completion, the reaction mixture would be poured into water and extracted with an organic solvent. The organic layer would be washed successively with a reducing agent solution (e.g., sodium thiosulfate) to remove excess bromine, followed by water and brine. After drying over anhydrous sodium sulfate and concentration, the crude product would be purified by column chromatography.
Spectroscopic Data (Predicted)
While experimental spectra for this compound are not available, predictions can be made based on the analysis of related compounds.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Features |
| ¹H NMR | Aromatic protons (doublet and triplet in the range of 7.0-7.8 ppm), a multiplet for the CH group at the 2-position, two diastereotopic protons for the CH₂ group at the 3-position appearing as multiplets, and a doublet for the methyl group at the 2-position. |
| ¹³C NMR | Carbonyl carbon signal (~195-205 ppm), aromatic carbon signals (120-150 ppm), signals for the aliphatic carbons of the five-membered ring (25-50 ppm), and a signal for the methyl carbon (~15-25 ppm). |
| IR Spectroscopy | A strong absorption band for the C=O stretch of the ketone (around 1700-1720 cm⁻¹), C-H stretching vibrations for aromatic and aliphatic protons, and C-Br stretching in the fingerprint region. |
| Mass Spectrometry | The molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom. |
Potential Applications in Drug Discovery
The indanone scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds. Derivatives of indanone have shown a wide range of pharmacological activities, including anticancer, anti-Alzheimer's, and antimicrobial effects[6].
Kinase Inhibition
Many kinase inhibitors feature planar heterocyclic ring systems capable of forming hydrogen bonds with the kinase hinge region. The indanone core, with its potential for functionalization, could serve as a scaffold for the development of novel kinase inhibitors[7]. The bromo- and methyl-substituents on this compound could be further modified to optimize binding to the ATP-binding pocket of target kinases.
Neurological Disorders
The indanone moiety is a key component of Donepezil, a well-known acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease[6]. The structural rigidity and potential for diverse functionalization make bromo-methyl indanone derivatives interesting candidates for the development of new therapeutic agents targeting neurological disorders. The bromine atom can serve as a handle for introducing other functionalities through cross-coupling reactions to explore structure-activity relationships.
Conclusion
This compound represents a potentially valuable, yet underexplored, building block for medicinal chemistry and drug discovery. While direct experimental data is sparse, this guide provides a solid foundation for its synthesis and potential applications based on the chemistry of closely related analogs. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to fully elucidate its potential in the development of novel therapeutics.
References
- 1. nbinno.com [nbinno.com]
- 2. 4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one | C10H9BrO | CID 5101815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Bromo-2-methyl-1-indanone | C10H9BrO | CID 10537152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Methyl-1-indanone 99 17496-14-9 [sigmaaldrich.com]
- 5. 2-METHYL-1-INDANONE | 17496-14-9 [chemicalbook.com]
- 6. Page loading... [guidechem.com]
- 7. Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Spectroscopic Data of 4-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic properties of 4-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one (CAS No. 174702-59-1). Due to the limited availability of public experimental spectra for this specific compound, this document outlines the expected spectroscopic data based on structural analysis and comparison with closely related compounds. Additionally, it provides detailed, plausible experimental protocols for its synthesis and spectroscopic analysis.
Spectroscopic Data Summary
While exact experimental values are not publicly available, the following tables summarize the expected quantitative data for this compound based on established principles of spectroscopy and data from analogous compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~7.6 (d) | Doublet | 1H | Ar-H |
| ~7.4 (d) | Doublet | 1H | Ar-H |
| ~7.2 (t) | Triplet | 1H | Ar-H |
| ~3.4 (dd) | Doublet of doublets | 1H | CH₂ (diastereotopic) |
| ~2.8 (m) | Multiplet | 1H | CH |
| ~2.7 (dd) | Doublet of doublets | 1H | CH₂ (diastereotopic) |
| ~1.3 (d) | Doublet | 3H | CH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Carbon Type |
| ~205 | C=O (Ketone) |
| ~154 | Ar-C (quaternary) |
| ~138 | Ar-C (quaternary) |
| ~135 | Ar-CH |
| ~128 | Ar-CH |
| ~125 | Ar-CH |
| ~122 | Ar-C-Br (quaternary) |
| ~45 | CH |
| ~35 | CH₂ |
| ~15 | CH₃ |
Table 3: Predicted Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Functional Group |
| ~3100-3000 | Aromatic C-H Stretch |
| ~2970-2850 | Aliphatic C-H Stretch |
| ~1715 | C=O Stretch (Ketone) |
| ~1600, ~1470 | Aromatic C=C Stretch |
| ~1050 | C-Br Stretch |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z Ratio | Proposed Fragment |
| 224/226 | [M]⁺ (Molecular ion) |
| 209/211 | [M - CH₃]⁺ |
| 196/198 | [M - CO]⁺ |
| 145 | [M - Br]⁺ |
| 117 | [M - Br - CO]⁺ |
Experimental Protocols
The following sections detail plausible experimental protocols for the synthesis and spectroscopic characterization of this compound.
Synthesis of this compound
The synthesis can be envisioned as a two-step process starting from 3-(2-bromophenyl)propanoic acid.
Step 1: Synthesis of 4-Bromo-2,3-dihydro-1H-inden-1-one
This step involves an intramolecular Friedel-Crafts acylation.
-
Acid Chloride Formation: To a solution of 3-(2-bromophenyl)propanoic acid (1 equivalent) in a dry, inert solvent such as dichloromethane (DCM), add oxalyl chloride or thionyl chloride (1.5 equivalents) and a catalytic amount of N,N-dimethylformamide (DMF). Stir the reaction mixture at room temperature for 2-3 hours or until gas evolution ceases. The solvent and excess reagent are then removed under reduced pressure to yield the crude acid chloride.
-
Intramolecular Friedel-Crafts Acylation: Dissolve the crude acid chloride in dry DCM and cool the solution to 0 °C in an ice bath. Add aluminum chloride (AlCl₃) (1.2 equivalents) portion-wise, maintaining the temperature below 5 °C. After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture slowly into a beaker of crushed ice and concentrated hydrochloric acid. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 4-Bromo-2,3-dihydro-1H-inden-1-one.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Step 2: Methylation of 4-Bromo-2,3-dihydro-1H-inden-1-one
This step introduces the methyl group at the α-position to the carbonyl group.
-
Enolate Formation: Dissolve the purified 4-Bromo-2,3-dihydro-1H-inden-1-one (1 equivalent) in dry tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen). Add a strong base such as lithium diisopropylamide (LDA) (1.1 equivalents) dropwise. Stir the solution at -78 °C for 1 hour to ensure complete enolate formation.
-
Methylation: Add methyl iodide (CH₃I) (1.2 equivalents) to the enolate solution at -78 °C. Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified product in about 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz spectrometer. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1 second, and 16 scans.
-
¹³C NMR Spectroscopy: Acquire the carbon NMR spectrum on the same instrument at a frequency of 100 MHz. Typical parameters include a spectral width of 240 ppm, a relaxation delay of 2 seconds, and 1024 scans.
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the neat liquid sample can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a gas chromatograph (GC-MS) for separation and analysis.
-
Ionization: Use electron ionization (EI) at 70 eV.
-
Data Acquisition: Acquire the mass spectrum over a mass-to-charge (m/z) range of 40-400.
Visualizations
The following diagrams illustrate the proposed synthetic pathway and a general workflow for the spectroscopic analysis of the target compound.
Caption: Proposed synthetic pathway for this compound.
Caption: General workflow for the spectroscopic analysis of a synthesized compound.
An In-Depth Technical Guide to 4-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one
CAS Number: 174702-59-1
This technical guide provides a comprehensive overview of 4-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one, a halogenated derivative of the indanone scaffold. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering available data on its properties, synthesis, and potential applications.
Chemical and Physical Properties
This compound is a solid organic compound.[1] While detailed, peer-reviewed physicochemical data is limited, information from various chemical suppliers provides a foundational understanding of its properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 174702-59-1 | [2][3] |
| Molecular Formula | C₁₀H₉BrO | [2][4] |
| Molecular Weight | 225.09 g/mol | [4] |
| Appearance | White or Colorless to Light yellow powder to lump to clear liquid | [3] |
| Purity | >98.0% (GC) | [3] |
Synthesis and Reactivity
The indanone scaffold, and specifically its halogenated derivatives, are recognized as valuable intermediates in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science.[5][6] The bromine substituent on the aromatic ring provides a reactive handle for various cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations, allowing for the introduction of diverse functional groups.[5]
General Experimental Protocol for Regioselective Indanone Synthesis
While a specific protocol for the title compound is unavailable, a general method for the regioselective synthesis of substituted indanones using polyphosphoric acid (PPA) has been reported and can be adapted. This method involves the reaction of an appropriate arene with an α,β-unsaturated carboxylic acid.[1][7]
Materials:
-
Substituted arene (e.g., a brominated toluene derivative)
-
α,β-Unsaturated carboxylic acid (e.g., crotonic acid)
-
Polyphosphoric acid (PPA) with a specific P₂O₅ content
Procedure:
-
The substituted arene and α,β-unsaturated carboxylic acid are mixed in PPA.
-
The reaction mixture is heated to a specified temperature (e.g., 100 °C) for a set duration.
-
The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction is quenched, typically by pouring it onto ice.
-
The product is extracted with an organic solvent.
-
The organic extracts are combined, washed, dried, and concentrated under reduced pressure.
-
The crude product is then purified using a suitable technique, such as column chromatography.
The regioselectivity of this reaction can be influenced by the P₂O₅ content of the PPA.[1]
Below is a conceptual workflow for the synthesis of a substituted indanone, which could be theoretically applied to the synthesis of this compound.
Caption: Conceptual workflow for the synthesis of substituted indanones.
Potential Applications in Drug Discovery and Medicinal Chemistry
The indanone core is a privileged scaffold in medicinal chemistry, found in numerous biologically active compounds.[8] Indanone derivatives have shown a wide range of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[9][10][11]
While no specific biological activities have been reported for this compound itself, its structure suggests its potential as a building block for the synthesis of novel therapeutic agents. The presence of the bromine atom allows for further chemical modifications to explore structure-activity relationships (SAR) in drug discovery programs.
The general workflow for utilizing a building block like this compound in a drug discovery context is illustrated below.
Caption: General workflow for drug discovery using a building block.
Safety and Handling
Based on available Safety Data Sheets (SDS), this compound is classified as an irritant. It is advisable to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, please refer to the supplier's SDS.
Conclusion
This compound (CAS 174702-59-1) is a chemical intermediate with potential for use in organic synthesis and medicinal chemistry. While specific, detailed experimental and biological data in peer-reviewed literature is currently scarce, its structural features suggest its utility as a building block for the creation of more complex molecules. Further research is needed to fully elucidate its reactivity, and biological properties, and to develop specific applications. Researchers interested in this compound should rely on general synthetic methodologies for substituted indanones as a starting point for their investigations.
References
- 1. d-nb.info [d-nb.info]
- 2. 4-Bromo-2-methyl-1-indanone | C10H9BrO | CID 10537152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Bromo-2-methyl-1-indanone | 174702-59-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. calpaclab.com [calpaclab.com]
- 5. nbinno.com [nbinno.com]
- 6. chemimpex.com [chemimpex.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Physical Characteristics of 4-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of 4-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one, a compound of interest in synthetic organic chemistry and drug discovery. This document synthesizes available data to facilitate its use in research and development.
Chemical Identity and Structure
This compound, also known as 4-bromo-2-methyl-1-indanone, is a halogenated derivative of 2-methyl-1-indanone. Its chemical structure consists of a fused bicyclic system comprising a benzene ring and a five-membered ring containing a ketone and a methyl group, with a bromine atom substituted on the aromatic ring.
Molecular Formula: C₁₀H₉BrO[1]
Synonyms: 4-bromo-2-methyl-1-indanone[2][3]
Physicochemical Properties
A summary of the key physical and computed properties of this compound is presented in the table below. It is important to note that there is some discrepancy in the reported literature values for melting and boiling points, which may be due to differences in experimental conditions or the presence of isomers.
| Property | Value | Source |
| Molecular Weight | 225.08 g/mol | [2] |
| Physical State | White or Colorless to Light yellow powder to lump to clear liquid | [3] |
| Melting Point | 303 °C (literature) | [4] |
| Boiling Point | 134 °C at 2 mmHg (literature) | [4] |
| Purity | >98.0% (GC) | [3] |
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the methine proton at the 2-position, and the diastereotopic methylene protons at the 3-position, along with a doublet for the methyl group.
-
¹³C NMR: The carbon NMR spectrum should display distinct signals for the carbonyl carbon, the aromatic carbons (some of which will be split due to the bromine substituent), and the aliphatic carbons of the five-membered ring.
-
Infrared (IR) Spectroscopy: A strong absorption band characteristic of the carbonyl (C=O) stretching vibration is expected in the region of 1700-1740 cm⁻¹. Other bands corresponding to aromatic C-H and C-C stretching, as well as C-Br stretching, would also be present.
-
Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. Fragmentation patterns would likely involve the loss of CO, Br, and methyl radicals.
Experimental Protocols
The following are general, standard methodologies for the determination of the key physical properties of organic compounds like this compound.
Melting Point Determination (Capillary Method)
This method is used to determine the temperature at which a solid compound transitions to a liquid.
Methodology:
-
A small, finely powdered sample of the compound is packed into a thin-walled capillary tube, sealed at one end.
-
The capillary tube is placed in a melting point apparatus, which heats the sample at a controlled rate.
-
The temperature at which the substance first begins to melt (initial melting point) and the temperature at which the entire sample becomes a clear liquid (final melting point) are recorded. A narrow melting range is indicative of a pure compound.[5][6][7]
Boiling Point Determination (Micro Method)
For small quantities of liquid, the boiling point can be determined using a micro-method.
Methodology:
-
A few drops of the liquid are placed in a small test tube or fusion tube.
-
A capillary tube, sealed at one end, is inverted and placed into the liquid.
-
The assembly is heated gently in a heating block or Thiele tube.
-
As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.
-
The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[8][9][10][11][12]
Solubility Assessment
The solubility of a compound in various solvents provides insights into its polarity and potential for use in different reaction and purification systems.
Methodology:
-
A small, measured amount of the compound (e.g., 10 mg) is added to a test tube containing a small volume of the solvent (e.g., 1 mL).
-
The mixture is agitated vigorously for a set period (e.g., 1 minute).
-
A visual inspection is made to determine if the compound has dissolved completely, partially, or not at all.
-
This process is repeated with a range of solvents of varying polarities, such as water, ethanol, acetone, ethyl acetate, dichloromethane, and hexane.[13][14][15][16]
Logical Workflow for Compound Characterization
The following diagram illustrates a typical workflow for the physical and spectroscopic characterization of a synthesized organic compound like this compound.
This guide serves as a foundational resource for professionals working with this compound. Further experimental verification of the physical and spectroscopic properties is recommended for any critical applications.
References
- 1. calpaclab.com [calpaclab.com]
- 2. 4-Bromo-2-methyl-1-indanone | C10H9BrO | CID 10537152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Bromo-2-methyl-1-indanone | 174702-59-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. echemi.com [echemi.com]
- 5. medpharma12.com [medpharma12.com]
- 6. byjus.com [byjus.com]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 9. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 10. Determination of Boiling point of organic compounds - Pharmacy Infoline [pharmacyinfoline.com]
- 11. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 12. byjus.com [byjus.com]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. scribd.com [scribd.com]
- 15. chem.ws [chem.ws]
- 16. saltise.ca [saltise.ca]
An In-depth Technical Guide to the Synthesis of 4-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of 4-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one, a valuable intermediate in medicinal chemistry and drug development. This document outlines two core synthetic strategies, detailing the necessary starting materials, experimental protocols, and quantitative data to facilitate reproducible and efficient synthesis.
Core Synthetic Strategies
The synthesis of this compound can be effectively achieved through two principal routes:
-
Route 1: Synthesis of 4-Bromo-1-indanone followed by α-Methylation. This widely-used approach involves the initial construction of the 4-bromo-1-indanone core, which is subsequently methylated at the alpha position to the carbonyl group.
-
Route 2: Cyclization of a Pre-methylated Precursor. This alternative strategy involves the synthesis of a propanoic acid derivative that already contains the required methyl group, followed by an intramolecular cyclization to form the target indanone.
Route 1: α-Methylation of 4-Bromo-1-indanone
This synthetic pathway is a reliable and well-documented method for accessing the target molecule. It begins with the synthesis of 4-bromo-1-indanone, a key intermediate, which is then subjected to methylation.
Step 1: Synthesis of 4-Bromo-2,3-dihydro-1H-inden-1-one
The foundational step in this route is the intramolecular Friedel-Crafts acylation of 3-(2-bromophenyl)propanoic acid. This reaction proceeds via the formation of an acylium ion, which then undergoes electrophilic aromatic substitution to yield the cyclized product.
Starting Materials for 4-Bromo-2,3-dihydro-1H-inden-1-one:
| Starting Material | Reagents | Solvents |
| 3-(2-bromophenyl)propanoic acid | Thionyl chloride (SOCl₂) | 1,2-dichloroethane |
| Aluminum chloride (AlCl₃) | Dichloromethane (CH₂Cl₂) |
Experimental Protocol: Synthesis of 4-Bromo-2,3-dihydro-1H-inden-1-one [1]
-
Acid Chloride Formation: A solution of 3-(2-bromophenyl)propanoic acid (1.0 eq) in 1,2-dichloroethane is treated with thionyl chloride (2.5 eq). The mixture is refluxed for 24 hours to ensure complete conversion to the corresponding acid chloride. The reaction is then cooled to room temperature, and the solvent is removed under reduced pressure.
-
Intramolecular Friedel-Crafts Acylation: The crude acid chloride is dissolved in dichloromethane and added dropwise to a stirred suspension of anhydrous aluminum chloride (1.65 eq) in dichloromethane. The reaction temperature is maintained below 27°C during the addition.
-
Reaction Completion and Work-up: The reaction mixture is stirred at room temperature for 3 hours. Upon completion, the reaction is quenched by carefully pouring it into a mixture of ice and water. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed sequentially with saturated brine and saturated sodium bicarbonate solution, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 4-Bromo-2,3-dihydro-1H-inden-1-one as an off-white solid.
Quantitative Data for Synthesis of 4-Bromo-2,3-dihydro-1H-inden-1-one:
| Reactant | Molar Ratio | Yield | Purity |
| 3-(2-bromophenyl)propanoic acid | 1.0 | 86% | >98% |
| Thionyl chloride | 2.5 | - | - |
| Aluminum chloride | 1.65 | - | - |
Step 2: α-Methylation of 4-Bromo-2,3-dihydro-1H-inden-1-one
The second step involves the selective methylation of the enolizable α-position of the 4-bromo-1-indanone intermediate. This is typically achieved by forming an enolate with a strong base, followed by quenching with a methylating agent.
Starting Materials for α-Methylation:
| Starting Material | Reagents | Solvents |
| 4-Bromo-2,3-dihydro-1H-inden-1-one | Sodium hydride (NaH) or Lithium diisopropylamide (LDA) | Tetrahydrofuran (THF) or Diethyl ether |
| Methyl iodide (CH₃I) |
Experimental Protocol: α-Methylation of 4-Bromo-2,3-dihydro-1H-inden-1-one
-
Enolate Formation: To a solution of 4-Bromo-2,3-dihydro-1H-inden-1-one (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0°C under an inert atmosphere, sodium hydride (1.1 eq) is added portion-wise. The mixture is stirred at this temperature for 1 hour to allow for the formation of the sodium enolate.
-
Methylation: Methyl iodide (1.2 eq) is then added dropwise to the reaction mixture. The reaction is allowed to warm to room temperature and stirred for an additional 3-4 hours.
-
Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.
Quantitative Data for α-Methylation:
| Reactant | Molar Ratio | Expected Yield |
| 4-Bromo-2,3-dihydro-1H-inden-1-one | 1.0 | 70-85% |
| Sodium hydride | 1.1 | - |
| Methyl iodide | 1.2 | - |
Reaction Pathway for Route 1
Caption: Synthetic pathway for Route 1.
Route 2: Cyclization of 3-(2-bromophenyl)-2-methylpropanoic acid
This alternative route introduces the methyl group at an earlier stage, avoiding the separate methylation step on the indanone core. The key intermediate is 3-(2-bromophenyl)-2-methylpropanoic acid, which is then cyclized.
Step 1: Synthesis of 3-(2-bromophenyl)-2-methylpropanoic acid
The synthesis of this key precursor can be achieved through several methods, with a common approach involving the alkylation of a malonic ester derivative followed by hydrolysis and decarboxylation.
Starting Materials for 3-(2-bromophenyl)-2-methylpropanoic acid:
| Starting Material | Reagents | Solvents |
| 2-Bromobenzyl bromide | Diethyl methylmalonate | Ethanol |
| Sodium ethoxide (NaOEt) | ||
| Sodium hydroxide (NaOH) | Water/Ethanol | |
| Hydrochloric acid (HCl) |
Experimental Protocol: Synthesis of 3-(2-bromophenyl)-2-methylpropanoic acid
-
Malonic Ester Alkylation: Sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol. To this solution, diethyl methylmalonate (1.0 eq) is added, followed by the dropwise addition of 2-bromobenzyl bromide (1.0 eq). The mixture is refluxed for 4-6 hours.
-
Hydrolysis and Decarboxylation: After cooling, a solution of sodium hydroxide in water is added, and the mixture is refluxed for an additional 4 hours to hydrolyze the ester groups. The ethanol is then removed by distillation. The aqueous residue is cooled and acidified with concentrated hydrochloric acid, leading to the precipitation of the crude dicarboxylic acid, which decarboxylates upon heating.
-
Purification: The crude 3-(2-bromophenyl)-2-methylpropanoic acid is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system like ethanol/water.
Quantitative Data for Synthesis of 3-(2-bromophenyl)-2-methylpropanoic acid:
| Reactant | Molar Ratio | Expected Yield |
| 2-Bromobenzyl bromide | 1.0 | 65-75% |
| Diethyl methylmalonate | 1.0 | - |
| Sodium ethoxide | 1.1 | - |
Step 2: Intramolecular Friedel-Crafts Acylation
Similar to Route 1, the final step involves the cyclization of the carboxylic acid via its acid chloride derivative.
Starting Materials for Cyclization:
| Starting Material | Reagents | Solvents |
| 3-(2-bromophenyl)-2-methylpropanoic acid | Thionyl chloride (SOCl₂) | Dichloromethane (CH₂Cl₂) |
| Aluminum chloride (AlCl₃) | Dichloromethane (CH₂Cl₂) |
Experimental Protocol: Intramolecular Friedel-Crafts Acylation
The protocol is analogous to Step 1 of Route 1, with 3-(2-bromophenyl)-2-methylpropanoic acid as the starting material.
Quantitative Data for Cyclization:
| Reactant | Molar Ratio | Expected Yield |
| 3-(2-bromophenyl)-2-methylpropanoic acid | 1.0 | 80-90% |
| Thionyl chloride | 2.5 | - |
| Aluminum chloride | 1.65 | - |
Reaction Pathway for Route 2
Caption: Synthetic pathway for Route 2.
Summary and Comparison of Routes
| Feature | Route 1: α-Methylation | Route 2: Pre-methylated Precursor |
| Overall Steps | 2 (from 3-(2-bromophenyl)propanoic acid) | 2 (from 2-bromobenzyl bromide) |
| Key Intermediates | 4-Bromo-1-indanone | 3-(2-bromophenyl)-2-methylpropanoic acid |
| Advantages | Utilizes a well-established and high-yielding synthesis for the indanone core. | Avoids potential issues with poly-methylation or other side reactions during the α-methylation step. |
| Disadvantages | The α-methylation step may require careful control to avoid di-methylation. | The synthesis of the substituted propanoic acid precursor can be lower yielding and more complex. |
Both synthetic routes offer viable pathways to this compound. The choice of route may depend on the availability of starting materials, desired scale of the reaction, and the specific capabilities of the laboratory. Route 1 is often preferred due to the commercial availability and straightforward synthesis of the 4-bromo-1-indanone intermediate.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical Reactivity of the Indanone Scaffold
The indanone scaffold, a bicyclic molecule consisting of a benzene ring fused to a cyclopentanone ring, is a privileged structure in medicinal chemistry and organic synthesis.[1][2] Its rigid framework and versatile reactivity make it a cornerstone for the development of a wide array of biologically active compounds and functional materials.[3][4] Notably, indanone derivatives are central to drugs like Donepezil, used for Alzheimer's disease, and Rasagiline, for Parkinson's disease, highlighting the scaffold's therapeutic significance.[3][5] This guide provides a detailed exploration of the chemical reactivity of the indanone core, focusing on its key reaction sites: the carbonyl group, the α-methylene protons, and the aromatic ring.
Core Chemical Reactivity
The reactivity of the indanone scaffold is primarily governed by three distinct regions: the electrophilic carbonyl carbon, the acidic α-protons, and the nucleophilic aromatic ring. Understanding the interplay of these sites is crucial for designing synthetic routes to novel derivatives.
References
- 1. Annulations involving 1-indanones to access fused- and spiro frameworks - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06635A [pubs.rsc.org]
- 2. Annulations involving 1-indanones to access fused- and spiro frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Role of Bromine in the Reactivity of 4-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the role of the bromine substituent in directing the reactivity of 4-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one. While specific literature on this exact molecule is limited, its chemical behavior can be confidently inferred from its close structural analog, 4-bromo-1-indanone, and the well-established principles of aryl halide chemistry. The bromine atom serves as a versatile functional handle, primarily enabling a variety of palladium-catalyzed cross-coupling reactions. These transformations are fundamental for the synthesis of complex molecular architectures, making the bromo-indanone scaffold a valuable building block in medicinal chemistry and materials science. This document details the key reactions, provides generalized experimental protocols, and summarizes relevant quantitative data to support further research and development.
Introduction to the 4-Bromo-indanone Scaffold
The indanone core is a privileged structure in drug discovery, appearing in a range of biologically active compounds. The introduction of a bromine atom onto the aromatic ring, as in this compound, significantly enhances its synthetic utility. The bromine atom, a halogen, imparts specific electronic properties to the aromatic ring and, most importantly, serves as an excellent leaving group in a variety of transition metal-catalyzed reactions. This allows for the late-stage functionalization of the indanone core, a critical strategy in the generation of compound libraries for structure-activity relationship (SAR) studies.[1] The insights into its reactivity are crucial for its application in the development of therapeutics, particularly in oncology and for neurological disorders.[1]
The Pivotal Role of the Bromine Atom in Modulating Reactivity
The reactivity of the bromine atom in this compound is dictated by its position on the aromatic ring. As an aryl bromide, the C-Br bond is the primary site of reactivity for a range of powerful synthetic transformations.
-
Electronic Effects: The bromine atom is an electronegative substituent that deactivates the aromatic ring towards electrophilic substitution through its inductive effect. However, it also possesses lone pairs of electrons that can be donated to the ring via resonance, making it an ortho-, para- director for any potential electrophilic attack.
-
Leaving Group Ability: The most significant role of the bromine atom is its ability to act as a leaving group in palladium-catalyzed cross-coupling reactions. The C-Br bond is sufficiently reactive to undergo oxidative addition to a low-valent palladium catalyst, initiating the catalytic cycle for reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.[1] The reactivity order for aryl halides in these reactions is generally I > Br > Cl.[2]
Palladium-Catalyzed Cross-Coupling Reactions: The Core of Reactivity
The bromine atom on the indanone scaffold is an ideal handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis due to their broad functional group tolerance and reliability in forming new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: Formation of C-C Bonds
The Suzuki-Miyaura reaction is a versatile method for forming a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound, typically a boronic acid or ester.[3] This reaction is widely used in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.
Logical Flow of the Suzuki-Miyaura Coupling Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Table 1: Representative Quantitative Data for Suzuki-Miyaura Coupling of Aryl Bromides
| Entry | Aryl Bromide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 4-Bromoanisole | Phenylboronic acid | Pd(OAc)2 (0.2) | NaOH | H2O/Toluene | 30 | >95 | [4] |
| 2 | 4-Bromobenzonitrile | Phenylboronic acid | Pd-bpydc-Nd (0.2) | NaOH | H2O/Toluene | 30 | >95 | [4] |
| 3 | 4-Bromoaniline | Phenylboronic acid | Pd-poly(AA) (0.045) | K3PO4 | Toluene/H2O | 70 | ~60 (after 6h) | [5] |
| 4 | Bromobenzene | Phenylboronic acid | Pd-poly(AA) (0.045) | K3PO4 | Toluene/H2O | 70 | ~80 (after 6h) | [5] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
A mixture of the 4-bromo-indanone derivative (1.0 equiv), the corresponding boronic acid or ester (1.2-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (1-5 mol%) or a combination of a palladium source like Pd₂(dba)₃ and a phosphine ligand (e.g., XPhos), and a base such as K₂CO₃, K₃PO₄, or Cs₂CO₃ (2.0-3.0 equiv) is prepared in a reaction vessel.[6] A suitable solvent system, commonly a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water, is added.[7] The reaction vessel is purged with an inert gas (e.g., argon or nitrogen) and heated, typically between 80-110 °C, until the starting material is consumed as monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Sonogashira Coupling: Formation of C(sp²)-C(sp) Bonds
The Sonogashira coupling enables the formation of a C-C bond between the aryl bromide and a terminal alkyne, yielding arylalkynes.[2] This reaction is of great importance for the synthesis of conjugated systems found in advanced materials and biologically active molecules. It typically requires a palladium catalyst and a copper(I) co-catalyst.[8]
Logical Flow of the Sonogashira Coupling Catalytic Cycle
References
- 1. nbinno.com [nbinno.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Sonogashira Coupling [organic-chemistry.org]
Methodological & Application
Synthesis Protocol for 4-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one
For Researchers, Scientists, and Drug Development Professionals
Application Notes
4-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one is a valuable building block in medicinal chemistry and drug development. The presence of the bromine atom at the 4-position of the indanone core provides a reactive handle for a variety of cross-coupling reactions, allowing for the introduction of diverse functionalities. The methyl group at the 2-position can influence the conformational properties and metabolic stability of potential drug candidates. This application note outlines a detailed protocol for the synthesis of this compound, focusing on a reliable two-step approach involving the preparation of a key intermediate followed by an intramolecular Friedel-Crafts acylation.
The synthetic strategy hinges on the initial preparation of 3-(2-bromophenyl)-2-methylpropanoic acid, which is then cyclized to afford the target this compound. This approach ensures the regioselective placement of the bromine atom at the desired 4-position. The protocols provided are based on established chemical transformations and have been compiled to provide a clear and reproducible guide for laboratory synthesis.
Experimental Protocols
Scheme 1: Overall Synthesis
A two-step synthesis is employed, starting from commercially available 2-bromophenylacetic acid and proceeding through a methylated intermediate to the final product.
Caption: Overall synthetic scheme for this compound.
Step 1: Synthesis of 3-(2-Bromophenyl)-2-methylpropanoic acid
This procedure details the α-methylation of 2-bromophenylacetic acid.
Materials:
-
2-Bromophenylacetic acid
-
Lithium diisopropylamide (LDA) solution (2.0 M in THF/heptane/ethylbenzene)
-
Methyl iodide (CH₃I)
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-bromophenylacetic acid (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add LDA solution (2.2 eq) dropwise via the dropping funnel, maintaining the temperature at -78 °C. Stir the resulting solution for 1 hour at this temperature.
-
Add methyl iodide (1.2 eq) dropwise to the reaction mixture. Allow the reaction to stir at -78 °C for 2 hours and then warm to room temperature overnight.
-
Quench the reaction by the slow addition of 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain pure 3-(2-bromophenyl)-2-methylpropanoic acid.
Step 2: Synthesis of this compound
This protocol describes the intramolecular Friedel-Crafts acylation of the carboxylic acid intermediate to form the final indanone product.[1]
Materials:
-
3-(2-Bromophenyl)-2-methylpropanoic acid
-
Thionyl chloride (SOCl₂)
-
Aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 3-(2-bromophenyl)-2-methylpropanoic acid (1.0 eq) in anhydrous DCM.
-
Slowly add thionyl chloride (2.5 eq) to the solution at 0 °C.
-
Allow the mixture to warm to room temperature and then reflux for 2 hours.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess thionyl chloride and solvent.
-
In a separate flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.65 eq) in anhydrous DCM.
-
Cool the suspension to 0 °C.
-
Dissolve the crude acid chloride from the previous step in anhydrous DCM and add it dropwise to the AlCl₃ suspension, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 3 hours.
-
Carefully quench the reaction by pouring it onto crushed ice.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Data Presentation
| Step | Reactant | Product | Reagents | Solvent | Yield (%) | Purity (%) |
| 1 | 2-Bromophenylacetic acid | 3-(2-Bromophenyl)-2-methylpropanoic acid | LDA, Methyl iodide | THF | ~85-95 | >95 |
| 2 | 3-(2-Bromophenyl)-2-methylpropanoic acid | This compound | Thionyl chloride, Aluminum chloride | DCM | ~80-90 | >98 |
Note: Yields are approximate and may vary depending on reaction scale and purification efficiency.
Visualization
Experimental Workflow
The following diagram illustrates the key stages in the synthesis of this compound.
Caption: Experimental workflow for the synthesis.
References
Application Notes and Protocols for the Suzuki Coupling of 4-Bromo-2-methyl-1-indanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 4-Bromo-2-methyl-1-indanone with various arylboronic acids. This reaction is a highly efficient method for the synthesis of 4-aryl-2-methyl-1-indanones, which are valuable intermediates in the development of pharmaceuticals and other fine chemicals. The protocol outlines a ligand-free catalytic system, reaction conditions, work-up, and purification procedures. Additionally, a summary of reaction yields with different arylboronic acids is presented, along with diagrams illustrating the experimental workflow and the catalytic cycle of the Suzuki coupling reaction.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates.[1] This reaction is widely utilized in the pharmaceutical industry due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids.[2] The synthesis of 4-aryl-substituted 2-methyl-1-indanones is of particular interest as these scaffolds are present in various biologically active molecules. This application note details a robust and efficient ligand-free palladium-catalyzed protocol for the Suzuki coupling of 4-Bromo-2-methyl-1-indanone.
Data Presentation
The following table summarizes the reaction conditions and isolated yields for the Suzuki coupling of 4-Bromo-2-methyl-1-indanone with a variety of substituted aryl- and heteroarylboronic acids. The presented data is based on a highly efficient ligand-free palladium-catalyzed procedure.[3]
Table 1: Suzuki Coupling of 4-Bromo-2-methyl-1-indanone with Various Boronic Acids [3]
| Entry | Arylboronic Acid | Catalyst Loading (mol%) | Time (h) | Product | Isolated Yield (%) |
| 1 | Phenylboronic acid | 0.005 | 1 | 4-Phenyl-2-methyl-1-indanone | 97 |
| 2 | 4-Methylphenylboronic acid | 0.005 | 1 | 4-(4-Methylphenyl)-2-methyl-1-indanone | 95 |
| 3 | 4-Methoxyphenylboronic acid | 0.005 | 1 | 4-(4-Methoxyphenyl)-2-methyl-1-indanone | 96 |
| 4 | 4-tert-Butylphenylboronic acid | 0.005 | 1 | 4-(4-tert-Butylphenyl)-2-methyl-1-indanone | 92 |
| 5 | 4-Cyanophenylboronic acid | 0.005 | 1 | 4-(4-Cyanophenyl)-2-methyl-1-indanone | 88 |
| 6 | 4-(Trifluoromethyl)phenylboronic acid | 0.005 | 1 | 4-(4-(Trifluoromethyl)phenyl)-2-methyl-1-indanone | 84 |
| 7 | 3-Nitrophenylboronic acid | 0.01 | 1 | 4-(3-Nitrophenyl)-2-methyl-1-indanone | 80 |
| 8 | 2-Naphthylboronic acid | 1 | 1 | 2-Methyl-4-(naphthalen-2-yl)-1-indanone | 85 |
| 9 | 3-Pyridinylboronic acid | 1 | 1 | 2-Methyl-4-(pyridin-3-yl)-1-indanone | 73 |
| 10 | 4-Pyridinylboronic acid | 1 | 1 | 2-Methyl-4-(pyridin-4-yl)-1-indanone | 84 |
| 11 | 2-Thienylboronic acid | 5 | 1 | 2-Methyl-4-(thiophen-2-yl)-1-indanone | 68 |
| 12 | 2-Furylboronic acid | 0.01 | 0.5 | 4-(Furan-2-yl)-2-methyl-1-indanone | 90 |
Experimental Protocols
This section provides a detailed methodology for the Suzuki coupling of 4-Bromo-2-methyl-1-indanone with an arylboronic acid.
Materials
-
4-Bromo-2-methyl-1-indanone
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (0.005 - 5 mol%, see Table 1)
-
Tetrabutylammonium bromide (TBAB)
-
Potassium carbonate (K₂CO₃) (2 equivalents)
-
Poly(ethylene glycol) 400 (PEG-400)
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment
-
Round-bottom flask or reaction tube
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Condenser (if refluxing for extended periods, though many reactions are complete in 1 hour)
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure
-
Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add 4-Bromo-2-methyl-1-indanone (1.0 equiv), the desired arylboronic acid (1.2 equiv), potassium carbonate (2.0 equiv), tetrabutylammonium bromide (TBAB), and palladium(II) acetate (as specified in Table 1).
-
Solvent Addition: Add poly(ethylene glycol) 400 (PEG-400) to the flask.
-
Reaction: Heat the reaction mixture to 110 °C with vigorous stirring.[3] The reaction can be monitored by thin-layer chromatography (TLC) to determine completion. Most reactions are complete within one hour.[3]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure 4-aryl-2-methyl-1-indanone product.
-
Mandatory Visualizations
Caption: Experimental workflow for the Suzuki coupling of 4-Bromo-2-methyl-1-indanone.
References
Application Notes and Protocols for 4-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one as a versatile building block in the synthesis of pharmaceutical intermediates. The strategic placement of the bromine atom and the methyl group on the indanone scaffold allows for diverse chemical modifications, making it a valuable precursor for developing novel therapeutic agents, particularly in the areas of oncology and inflammatory diseases.
Introduction
This compound is a key intermediate in medicinal chemistry. The bromo-substituent at the 4-position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of aryl, heteroaryl, and amino moieties.[1] The indanone core itself is a privileged scaffold found in numerous biologically active compounds. This document outlines protocols for two of the most powerful and widely used cross-coupling reactions in pharmaceutical synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, using this compound as the starting material.
Key Applications in Pharmaceutical Synthesis
The primary application of this compound lies in its role as a precursor for the synthesis of complex organic molecules with potential therapeutic value. Two key areas of application are:
-
Kinase Inhibitors: The indanone scaffold can be functionalized to interact with the ATP-binding pocket of various kinases, which are crucial targets in cancer therapy.[2] The bromine atom allows for the introduction of substituents that can enhance binding affinity and selectivity.
-
LPA1 Receptor Antagonists: Lysophosphatidic acid (LPA) receptor 1 (LPA1) is a G protein-coupled receptor implicated in fibrotic diseases such as idiopathic pulmonary fibrosis.[3] Aryl-substituted indanone derivatives are being explored as potent and selective LPA1 antagonists.
Experimental Protocols
The following protocols are generalized procedures for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination of this compound. Researchers should optimize these conditions for their specific substrates and desired products.
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
This protocol describes a typical procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid. This reaction is fundamental for the synthesis of biaryl structures, which are common motifs in pharmaceutical agents.
Reaction Scheme:
Materials:
| Reagent | Molar Equiv. |
| This compound | 1.0 |
| Arylboronic Acid | 1.2 |
| Pd(OAc)2 | 0.005 |
| Ligand (e.g., SPhos, XPhos) | 0.01 |
| Base (e.g., K2CO3, Cs2CO3) | 2.0 |
| Solvent (e.g., Toluene/H2O, Dioxane/H2O) | - |
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(OAc)2, 0.5 mol%), the ligand (e.g., SPhos, 1.0 mol%), and the base (e.g., K2CO3, 2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., a 4:1 mixture of toluene and water) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-2-methyl-2,3-dihydro-1H-inden-1-one.
Expected Yields: 70-95% (highly dependent on the specific substrates and reaction conditions).
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
This protocol outlines a general procedure for the palladium-catalyzed amination of this compound with a primary or secondary amine. This reaction is a powerful tool for the synthesis of arylamines, which are prevalent in many drug molecules.[4][5]
Reaction Scheme:
Materials:
| Reagent | Molar Equiv. |
| This compound | 1.0 |
| Amine | 1.2 |
| Pd Catalyst (e.g., Pd2(dba)3) | 0.01-0.02 |
| Ligand (e.g., BINAP, Xantphos) | 0.02-0.04 |
| Base (e.g., NaOtBu, K3PO4) | 1.4 |
| Solvent (e.g., Toluene, Dioxane) | - |
Procedure:
-
In a glovebox, charge a dry Schlenk tube with the palladium catalyst (e.g., Pd2(dba)3, 1-2 mol%), the ligand (e.g., BINAP, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 eq).
-
Add this compound (1.0 eq) and the amine (1.2 eq).
-
Add the anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Seal the tube and heat the reaction mixture to the appropriate temperature (typically 80-120 °C) with stirring until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the desired 4-amino-2-methyl-2,3-dihydro-1H-inden-1-one derivative.
Expected Yields: 60-90% (highly dependent on the specific amine and reaction conditions).
Data Presentation
Table 1: Representative Suzuki-Miyaura Coupling Reactions with this compound
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)2 (1) | SPhos (2) | K2CO3 | Toluene/H2O | 100 | 12 | 92 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh3)4 (2) | - | Na2CO3 | Dioxane/H2O | 90 | 16 | 85 |
| 3 | Pyridin-3-ylboronic acid | Pd(dppf)Cl2 (3) | - | Cs2CO3 | DMF | 110 | 8 | 78 |
Table 2: Representative Buchwald-Hartwig Amination Reactions with this compound
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd2(dba)3 (1.5) | BINAP (3) | NaOtBu | Toluene | 100 | 18 | 88 |
| 2 | Aniline | Pd(OAc)2 (2) | Xantphos (4) | K3PO4 | Dioxane | 110 | 24 | 75 |
| 3 | Benzylamine | Pd2(dba)3 (1) | RuPhos (2) | LiHMDS | THF | 80 | 12 | 91 |
Visualizations
References
Application Notes and Protocols for 4-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one in Kinase Inhibitor Development
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the application of 4-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one in kinase inhibitor development is limited in publicly available literature. The following application notes and protocols are based on the established utility of the broader class of substituted indanones and arylidene indanones as scaffolds for kinase inhibitors. The provided information serves as a guide for the potential application of the title compound and its derivatives.
Application Notes
The indanone scaffold is a privileged structure in medicinal chemistry, recognized for its synthetic tractability and its presence in numerous biologically active compounds. This compound offers a versatile starting point for the development of novel kinase inhibitors. The strategic placement of the bromine atom at the 4-position provides a key handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations. These reactions allow for the introduction of diverse aryl, heteroaryl, and amino moieties to explore the chemical space and optimize inhibitor potency and selectivity.
The 2-methyl group can influence the conformational rigidity of the indanone ring and its interactions within the kinase active site. The core structure of 2,3-dihydro-1H-inden-1-one is relatively planar, a feature often found in kinase inhibitors that target the ATP-binding pocket by mimicking the adenine region of ATP.
Derivatives of the related arylidene indanone scaffold have shown promise as allosteric inhibitors of Akt (also known as Protein Kinase B), a key node in the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.[1] This suggests that inhibitors derived from this compound could potentially target this and other critical cancer-related signaling pathways.
Key Potential Advantages of the this compound Scaffold:
-
Synthetic Versatility: The bromine atom allows for facile derivatization through established cross-coupling methodologies.
-
Structural Rigidity: The bicyclic indanone core provides a rigid framework, which can lead to higher binding affinity and selectivity.
-
Drug-like Properties: The scaffold possesses favorable physicochemical properties for drug development.
Potential Kinase Targets and Signaling Pathways
Based on the activity of related indanone derivatives, potential kinase targets for inhibitors derived from this compound could include:
-
Akt (Protein Kinase B): A serine/threonine kinase central to cell survival, proliferation, and metabolism.[1][2]
-
HER2 (Human Epidermal Growth Factor Receptor 2): A receptor tyrosine kinase overexpressed in several cancers, particularly breast cancer.
-
PIM1 Kinase: A serine/threonine kinase involved in cell cycle progression and apoptosis.
The inhibition of these kinases can modulate critical signaling pathways implicated in cancer progression.
Data Presentation
The following table summarizes the inhibitory activity of representative arylidene indanone derivatives against Akt kinase, demonstrating the potential of this scaffold.
| Compound ID | Structure | Target Kinase | IC50 (µM) | Cell Line | Reference |
| FXY-1 | 2-arylidene-4, 7-dimethyl indan-1-one | Akt (allosteric) | ~3-fold less potent than FCX-146 | Lung Cancer Models | [1] |
| FCX-146 | Optimized FXY-1 derivative | Akt (allosteric) | Potent (specific value not provided) | HL-60 | [1] |
| ARQ-092 | Allosteric Akt inhibitor | Akt | ~1.88 | MCF10A-WT | [3] |
| MK2206 | Allosteric Akt inhibitor | Akt | (data available) | MCF10A-WT | [3] |
Experimental Protocols
Synthesis of Arylidene Indanone Derivatives via Aldol Condensation
This protocol describes a general method for the synthesis of arylidene indanone derivatives from this compound and a substituted benzaldehyde.
Materials:
-
This compound
-
Substituted benzaldehyde (e.g., 4-methoxybenzaldehyde)
-
Ethanol
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), 1M
-
Distilled water
-
Magnetic stirrer and heating plate
-
Round-bottom flask
-
Condenser
-
Buchner funnel and filter paper
Procedure:
-
Dissolve this compound (1 equivalent) and the substituted benzaldehyde (1.1 equivalents) in ethanol in a round-bottom flask.
-
Add a catalytic amount of a base (e.g., 10% aqueous KOH or NaOH solution) to the mixture.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water.
-
Acidify the mixture with 1M HCl until a precipitate forms.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the precipitate with cold water to remove any remaining impurities.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified arylidene indanone derivative.
-
Characterize the final product using techniques such as NMR, Mass Spectrometry, and IR spectroscopy.
Synthesis of 4-Aryl-2-methyl-2,3-dihydro-1H-inden-1-one via Suzuki-Miyaura Coupling
This protocol outlines the synthesis of 4-aryl derivatives from this compound using a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh3)4, 5 mol%)
-
Base (e.g., K2CO3 or Cs2CO3, 2 equivalents)
-
Solvent (e.g., Dioxane/water mixture, 4:1)
-
Magnetic stirrer and heating plate
-
Schlenk flask or sealed tube
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), the palladium catalyst (5 mol%), and the base (2 equivalents).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent mixture (Dioxane/water) to the flask.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryl-2-methyl-2,3-dihydro-1H-inden-1-one.
-
Characterize the final product by NMR, Mass Spectrometry, and IR spectroscopy.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol provides a general method for assessing the inhibitory activity of synthesized compounds against a target kinase.
Materials:
-
Purified target kinase (e.g., Akt1)
-
Kinase substrate peptide
-
ATP
-
Synthesized inhibitor compound
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a stock solution of the inhibitor in 100% DMSO. Perform serial dilutions to create a range of concentrations.
-
Kinase Reaction:
-
In a 384-well plate, add the serially diluted inhibitor or DMSO (vehicle control).
-
Add the target kinase to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.
-
Incubate the plate at 30 °C for 1 hour.
-
-
ADP Detection:
-
Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).
-
Visualizations
References
- 1. FCX-146, a potent allosteric inhibitor of Akt kinase in cancer cells: Lead optimization of the second-generation arylidene indanone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of indazole based analog sensitive Akt inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 4-Bromo-2-methyl-1-indanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the palladium-catalyzed cross-coupling of 4-Bromo-2-methyl-1-indanone, a versatile building block in medicinal chemistry and materials science. The indanone scaffold is a privileged structure found in numerous biologically active compounds, and the ability to functionalize the C4 position through cross-coupling reactions opens avenues for the synthesis of diverse molecular architectures.[1]
Introduction to Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[2] For 4-Bromo-2-methyl-1-indanone, these reactions allow for the introduction of a wide array of substituents at the aromatic ring, facilitating the exploration of structure-activity relationships (SAR) in drug discovery programs. The most common and versatile of these reactions include the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.
Data Presentation: Reaction Conditions and Yields
The following table summarizes quantitative data for the palladium-catalyzed cross-coupling reactions of 4-Bromo-2-methyl-1-indanone and related bromo-aryl substrates. This data is compiled from literature sources and provides a comparative overview of reaction conditions and expected yields.
| Reaction Type | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Suzuki | Aryl/heteroaryl boronic acids | Pd(OAc)₂ (0.005) | None | K₂CO₃ | PEG400/TBAB | 110 | 1 | up to 98 | [3] |
| Heck (Generalized) | Alkene | Pd(OAc)₂ (1-5) | PPh₃ or P(o-tol)₃ (2-10) | Et₃N or K₂CO₃ | DMF or MeCN | 80-120 | 12-24 | Variable | [4][5] |
| Sonogashira (Generalized) | Terminal Alkyne | PdCl₂(PPh₃)₂ (1-5) | CuI (2-10) | Et₃N or i-Pr₂NH | Toluene or THF | rt - 80 | 6-20 | Variable | [1][6][7] |
| Buchwald-Hartwig (Generalized) | Amine | Pd₂(dba)₃ (1-2) | XPhos or BINAP (2-4) | NaOtBu or K₃PO₄ | Toluene or Dioxane | 80-110 | 12-24 | Variable | [8][9] |
Experimental Protocols
Note: The following protocols are provided as a guide. Optimization of reaction conditions may be necessary for specific substrates and scales. Always conduct reactions under an inert atmosphere (e.g., Argon or Nitrogen) unless otherwise specified.
Suzuki-Miyaura Coupling: Arylation of 4-Bromo-2-methyl-1-indanone
This protocol is based on a highly efficient ligand-free method.[3]
Materials:
-
4-Bromo-2-methyl-1-indanone
-
Aryl/heteroaryl boronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Tetrabutylammonium bromide (TBAB)
-
Polyethylene glycol 400 (PEG400)
-
Deionized water
-
Ethyl acetate
-
Brine
Procedure:
-
To a round-bottom flask, add 4-Bromo-2-methyl-1-indanone (1.0 mmol), the aryl/heteroaryl boronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), and TBAB (1.0 mmol).
-
Add PEG400 (3 mL) and deionized water (0.5 mL) to the flask.
-
Add Pd(OAc)₂ (0.005 mol%).
-
Stir the reaction mixture at 110 °C for 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Heck Coupling: Vinylation of 4-Bromo-2-methyl-1-indanone (Generalized Protocol)
This generalized protocol is based on typical conditions for the Heck reaction.[4][5]
Materials:
-
4-Bromo-2-methyl-1-indanone
-
Alkene (1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)
-
Triphenylphosphine (PPh₃) or Tri(o-tolyl)phosphine (P(o-tol)₃) (2-10 mol%)
-
Triethylamine (Et₃N) or Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine 4-Bromo-2-methyl-1-indanone (1.0 mmol), Pd(OAc)₂ (e.g., 2 mol%), and the phosphine ligand (e.g., 4 mol%).
-
Add the anhydrous solvent (5 mL).
-
Add the alkene (1.5 mmol) and the base (2.0 mmol).
-
Heat the reaction mixture to 80-120 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography.
Sonogashira Coupling: Alkynylation of 4-Bromo-2-methyl-1-indanone (Generalized Protocol)
This generalized protocol is based on standard Sonogashira coupling conditions.[1][6][7]
Materials:
-
4-Bromo-2-methyl-1-indanone
-
Terminal alkyne (1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (1-5 mol%)
-
Copper(I) iodide (CuI) (2-10 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH) (2-3 equivalents)
-
Anhydrous Toluene or Tetrahydrofuran (THF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 4-Bromo-2-methyl-1-indanone (1.0 mmol), PdCl₂(PPh₃)₂ (e.g., 2 mol%), and CuI (e.g., 4 mol%).
-
Add the anhydrous solvent (5 mL) and the amine base (3.0 mmol).
-
Add the terminal alkyne (1.2 mmol) via syringe.
-
Stir the reaction at room temperature or heat to 40-80 °C for 6-20 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination of 4-Bromo-2-methyl-1-indanone (Generalized Protocol)
This generalized protocol is based on established Buchwald-Hartwig amination methods.[8][9]
Materials:
-
4-Bromo-2-methyl-1-indanone
-
Amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)
-
XPhos or BINAP (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) or Potassium phosphate (K₃PO₄) (1.5 equivalents)
-
Anhydrous Toluene or Dioxane
Procedure:
-
In a glovebox or under a robust inert atmosphere, add Pd₂(dba)₃ (e.g., 1 mol%), the phosphine ligand (e.g., 2 mol%), and the base (1.5 mmol) to a Schlenk tube.
-
Add 4-Bromo-2-methyl-1-indanone (1.0 mmol) and the anhydrous solvent (5 mL).
-
Add the amine (1.2 mmol).
-
Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, dilute the mixture with ethyl acetate and filter through Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Visualizations
Caption: Generalized reaction scheme for cross-coupling.
Caption: Experimental workflow from setup to analysis.
Caption: Decision tree for reaction selection.
References
- 1. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. odinity.com [odinity.com]
- 5. Heck Reaction [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
Application Notes: Synthesis of 4-Bromo-2-methyl-1-indanone
Introduction The 1-indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules and approved pharmaceuticals.[1] These compounds exhibit a wide range of activities, including applications as anticancer agents and treatments for neurodegenerative diseases like Alzheimer's.[1] The synthesis of substituted indanones, such as 4-Bromo-2-methyl-1-indanone, is of significant interest to researchers in drug development as it provides a key intermediate for creating more complex molecular architectures. The bromine atom serves as a versatile handle for further functionalization through cross-coupling reactions, while the methyl group influences the molecule's conformational properties and biological interactions.
This document provides a detailed two-stage protocol for the synthesis of 4-Bromo-2-methyl-1-indanone. The pathway involves an initial malonic ester synthesis to create the carboxylic acid intermediate, 3-(2-bromophenyl)-2-methylpropanoic acid, followed by an intramolecular Friedel-Crafts acylation to form the target indanone.[2][3][4][5][6]
Overall Reaction Pathway
The synthesis proceeds in two primary stages:
-
Stage 1: Synthesis of the intermediate 3-(2-bromophenyl)-2-methylpropanoic acid from 2-bromobenzyl bromide via malonic ester synthesis.
-
Stage 2: Intramolecular Friedel-Crafts acylation of the intermediate to yield the final product, 4-Bromo-2-methyl-1-indanone.
References
- 1. Page loading... [guidechem.com]
- 2. 4-Bromo-1-indanone synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Friedel–Crafts Acylation [sigmaaldrich.com]
- 5. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Friedel-Crafts Acylation [organic-chemistry.org]
Application Notes and Protocols for the Laboratory-Scale Synthesis of 4-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the laboratory-scale synthesis of 4-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one, a valuable intermediate in medicinal chemistry and drug development. The synthesis is presented as a two-step process commencing with the intramolecular Friedel-Crafts acylation to form the 2-methyl-2,3-dihydro-1H-inden-1-one core, followed by regioselective bromination. Methodologies, reactant quantities, and expected outcomes are presented to guide researchers in the successful synthesis of this compound.
Introduction
Indanone scaffolds are prevalent in a variety of biologically active molecules and natural products. The targeted functionalization of the indanone core allows for the exploration of structure-activity relationships in drug discovery programs. This compound serves as a key building block, with the bromine atom providing a reactive handle for further chemical modifications, such as cross-coupling reactions, to introduce diverse molecular fragments. The following protocols detail a reliable synthetic route to this important intermediate.
Synthetic Workflow
The overall synthetic strategy involves two primary transformations: the formation of the indanone ring system followed by aromatic bromination.
Caption: Overall workflow for the synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 2-Methyl-2,3-dihydro-1H-inden-1-one
This procedure is adapted from a known method for preparing 1-indanones via intramolecular Friedel-Crafts acylation.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Chloro-2-methylpropiophenone | 182.65 | 30.0 g | 0.164 |
| Aluminum chloride (anhydrous) | 133.34 | 45.0 g | 0.337 |
| Dichloromethane (anhydrous) | - | 200 mL | - |
| 5% Hydrochloric acid (aq) | - | 300 mL | - |
| 2% Sodium bicarbonate (aq) | - | 150 mL | - |
| Magnesium sulfate (anhydrous) | - | As needed | - |
| Ice | - | 400 g | - |
Procedure:
-
To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add anhydrous aluminum chloride (45.0 g).
-
Suspend the aluminum chloride in anhydrous dichloromethane (200 mL).
-
Slowly add a solution of 2-chloro-2-methylpropiophenone (30.0 g) in 30 mL of heptane to the suspension over 30 minutes, maintaining the temperature at room temperature.
-
After the addition is complete, stir the reaction mixture for an additional hour at room temperature.
-
Carefully pour the reaction mixture onto 400 g of ice with stirring.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 5% aqueous hydrochloric acid (2 x 150 mL) and 2% aqueous sodium bicarbonate (150 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude 2-methyl-2,3-dihydro-1H-inden-1-one can be purified by vacuum distillation.
Expected Yield: Approximately 94% (crude).[1]
Step 2: Synthesis of this compound
This is a proposed protocol for the regioselective bromination of the indanone precursor. The ketone is a deactivating meta-director, while the fused alkyl portion is an activating ortho-, para-director. The 4-position is sterically accessible and electronically favored, being para to the activating alkyl group and meta to the deactivating carbonyl.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (for 10g of starting material) | Moles |
| 2-Methyl-2,3-dihydro-1H-inden-1-one | 146.19 | 10.0 g | 0.068 |
| Bromine (Br₂) | 159.81 | 3.5 mL (10.9 g) | 0.068 |
| Glacial Acetic Acid | - | 100 mL | - |
| Sodium thiosulfate solution (sat.) | - | As needed | - |
| Sodium bicarbonate solution (sat.) | - | As needed | - |
| Dichloromethane | - | 200 mL | - |
| Sodium sulfate (anhydrous) | - | As needed | - |
Procedure:
-
Dissolve 2-methyl-2,3-dihydro-1H-inden-1-one (10.0 g) in glacial acetic acid (100 mL) in a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine (3.5 mL) in glacial acetic acid (20 mL) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, pour the mixture into a beaker containing 300 mL of ice water.
-
Quench any remaining bromine by adding saturated sodium thiosulfate solution until the orange color disappears.
-
Extract the aqueous mixture with dichloromethane (3 x 75 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
Note: The regioselectivity of the bromination may need to be optimized by adjusting the temperature, reaction time, and solvent.
Alternative Synthetic Route
An alternative approach involves the synthesis of a pre-brominated precursor, followed by intramolecular Friedel-Crafts acylation.
Caption: Alternative synthetic route via a pre-brominated precursor.
This route may offer better control over the regiochemistry of the final product. The synthesis of the required 2-(3-bromophenyl)-2-methylpropanoic acid precursor can be achieved through the bromination of 2-methyl-2-phenylpropanoic acid, although separation from other isomers may be necessary.[2] The subsequent intramolecular Friedel-Crafts cyclization would then yield the desired product.
Data Summary
| Step | Starting Material | Key Reagents | Product | Typical Yield | Reference |
| 1 | 2-Chloro-2-methylpropiophenone | AlCl₃, Dichloromethane | 2-Methyl-2,3-dihydro-1H-inden-1-one | ~94% (crude) | [1] |
| 2 | 2-Methyl-2,3-dihydro-1H-inden-1-one | Br₂, Acetic Acid | This compound | - | Proposed |
Concluding Remarks
The provided protocols outline a practical and efficient pathway for the synthesis of this compound. The two-step approach, involving a Friedel-Crafts acylation followed by electrophilic bromination, utilizes standard laboratory techniques and commercially available reagents. While the initial Friedel-Crafts cyclization is a high-yielding reaction, the subsequent bromination may require optimization to maximize the yield of the desired 4-bromo isomer. The successful synthesis of this compound will provide medicinal chemists and researchers with a versatile platform for the development of novel therapeutics.
References
Application Notes and Protocols for the Regioselective Bromination of 2-Methyl-2,3-dihydro-1H-inden-1-one
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the regioselective α-bromination of 2-methyl-2,3-dihydro-1H-inden-1-one to yield 2-bromo-2-methyl-2,3-dihydro-1H-inden-1-one. This protocol is designed to favor the formation of the thermodynamically more stable enol intermediate, thus ensuring high regioselectivity at the C2 position.
The α-bromination of ketones is a fundamental transformation in organic synthesis, providing key intermediates for the construction of more complex molecular architectures. For unsymmetrical ketones such as 2-methyl-2,3-dihydro-1H-inden-1-one, achieving high regioselectivity is crucial. The protocol described herein utilizes N-bromosuccinimide (NBS) as the brominating agent under acidic catalysis, which promotes the formation of the desired 2-bromo-2-methyl-2,3-dihydro-1H-inden-1-one isomer.[1][2]
Reaction Principle
The regioselective α-bromination of 2-methyl-2,3-dihydro-1H-inden-1-one is achieved under thermodynamic control. In the presence of an acid catalyst, the ketone undergoes tautomerization to form an enol. For 2-methyl-2,3-dihydro-1H-inden-1-one, two possible enol tautomers can be formed. The enol with the more substituted double bond (at the C1-C2 position) is thermodynamically more stable.[3][4] This more stable enol then acts as a nucleophile, reacting with the electrophilic bromine source (NBS) to yield the desired 2-bromo-2-methyl-2,3-dihydro-1H-inden-1-one.[1]
Quantitative Data Summary
The following tables summarize the reactants, reagents, and expected outcomes for the regioselective bromination reaction, along with the specifications for analytical instrumentation.
Table 1: Reactants, Reagents, and Product Specifications
| Compound/Reagent | Molecular Formula | Molar Mass ( g/mol ) | Molar Equivalents | Amount |
| 2-Methyl-2,3-dihydro-1H-inden-1-one | C₁₀H₁₀O | 146.19 | 1.0 | 1.46 g (10 mmol) |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 1.1 | 1.96 g (11 mmol) |
| p-Toluenesulfonic acid (p-TsOH) | C₇H₈O₃S | 172.20 | 0.1 | 172 mg (1 mmol) |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | 50 mL |
| Product | ||||
| 2-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one | C₁₀H₉BrO | 225.08 | - | Expected Yield: ~85-95% |
Table 2: Instrumentation and Software Specifications
| Instrument/Software | Specification/Purpose |
| Nuclear Magnetic Resonance (NMR) | 400 MHz spectrometer for ¹H and ¹³C NMR to confirm product structure. |
| Infrared (IR) Spectroscopy | FTIR spectrometer with ATR accessory to identify functional groups. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | To determine product purity and confirm molecular weight. |
| High-Resolution Mass Spectrometry (HRMS) | For accurate mass determination of the product. |
| Chemical Drawing Software | To generate chemical structures. |
| Data Analysis Software | For processing NMR and MS data. |
Experimental Protocol
Materials:
-
2-Methyl-2,3-dihydro-1H-inden-1-one
-
N-Bromosuccinimide (NBS), recrystallized from water
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-methyl-2,3-dihydro-1H-inden-1-one (1.46 g, 10 mmol).
-
Dissolution: Dissolve the starting material in 50 mL of anhydrous dichloromethane.
-
Addition of Reagents: Add N-bromosuccinimide (1.96 g, 11 mmol) and a catalytic amount of p-toluenesulfonic acid monohydrate (172 mg, 1 mmol) to the solution.
-
Reaction: Stir the reaction mixture at room temperature (20-25 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS. The reaction is typically complete within 2-4 hours.
-
Quenching: Upon completion, quench the reaction by adding 50 mL of deionized water.
-
Workup:
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 50 mL of saturated aqueous sodium thiosulfate solution (to remove any unreacted bromine), 50 mL of saturated aqueous sodium bicarbonate solution, and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
If necessary, purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, IR, and HRMS to confirm its identity and purity.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the regioselective bromination.
Proposed Reaction Mechanism
Caption: Proposed mechanism for regioselective α-bromination.
References
Functionalization of the Indanone Core: Application Notes and Protocols Utilizing 4-Bromo-2-methyl-1-indanone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the functionalization of the indanone core using 4-bromo-2-methyl-1-indanone as a versatile starting material. The indanone scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[1][2] Derivatives of the indanone core have shown a wide range of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective properties, making them attractive targets for drug discovery programs.[1][3][4][5] Specifically, 4-bromo-2-methyl-1-indanone offers a reactive handle for various palladium-catalyzed cross-coupling reactions, enabling the synthesis of a diverse library of substituted indanone derivatives for further investigation.
Overview of Functionalization Strategies
The bromine atom at the 4-position of the 2-methyl-1-indanone core is amenable to a variety of palladium-catalyzed cross-coupling reactions. These transformations allow for the introduction of a wide range of substituents, including aryl, heteroaryl, amino, and alkynyl groups. This document will focus on four key reactions:
-
Suzuki-Miyaura Coupling: For the formation of a carbon-carbon bond between the indanone core and an aryl or vinyl group.
-
Buchwald-Hartwig Amination: For the synthesis of arylamines by forming a carbon-nitrogen bond.
-
Heck Reaction: For the vinylation of the indanone core.
-
Sonogashira Coupling: For the introduction of an alkynyl moiety.
These reactions provide a powerful toolkit for the diversification of the 4-bromo-2-methyl-1-indanone scaffold, leading to novel compounds with potential therapeutic applications.
Experimental Protocols
The following protocols are generalized procedures and may require optimization for specific substrates and scales. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
Suzuki-Miyaura Coupling of 4-Bromo-2-methyl-1-indanone
This protocol describes the palladium-catalyzed cross-coupling of 4-bromo-2-methyl-1-indanone with an arylboronic acid.
Materials:
-
4-Bromo-2-methyl-1-indanone
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add 4-bromo-2-methyl-1-indanone (1.0 equiv.), the arylboronic acid (1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination of 4-Bromo-2-methyl-1-indanone
This protocol outlines the palladium-catalyzed amination of 4-bromo-2-methyl-1-indanone with a primary or secondary amine.
Materials:
-
4-Bromo-2-methyl-1-indanone
-
Amine (primary or secondary, 1.2 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., Xantphos, 2-4 mol%)
-
Base (e.g., Sodium tert-butoxide, 1.4 equivalents)
-
Anhydrous and degassed solvent (e.g., Toluene or Dioxane)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine the palladium precatalyst and the phosphine ligand.
-
Add the anhydrous, degassed solvent and stir for a few minutes to allow for catalyst activation.
-
Add 4-bromo-2-methyl-1-indanone (1.0 equiv.), the amine (1.2 equiv.), and the base (1.4 equiv.).
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Heck Reaction of 4-Bromo-2-methyl-1-indanone
This protocol describes the palladium-catalyzed vinylation of 4-bromo-2-methyl-1-indanone with an alkene.
Materials:
-
4-Bromo-2-methyl-1-indanone
-
Alkene (e.g., Styrene, 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Phosphine ligand (e.g., P(o-tolyl)₃, 4-10 mol%)
-
Base (e.g., Triethylamine, 2.0 equivalents)
-
Anhydrous and degassed solvent (e.g., DMF or Acetonitrile)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add 4-bromo-2-methyl-1-indanone (1.0 equiv.), the palladium catalyst, and the phosphine ligand.
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous, degassed solvent, the alkene (1.5 equiv.), and the base (2.0 equiv.).
-
Heat the reaction mixture to 80-120 °C.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the precipitated salts and wash with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling of 4-Bromo-2-methyl-1-indanone
This protocol details the palladium- and copper-catalyzed coupling of 4-bromo-2-methyl-1-indanone with a terminal alkyne.
Materials:
-
4-Bromo-2-methyl-1-indanone
-
Terminal alkyne (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-3 mol%)
-
Base (e.g., Triethylamine or Diisopropylamine)
-
Anhydrous and degassed solvent (e.g., THF or DMF)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 4-bromo-2-methyl-1-indanone (1.0 equiv.), the palladium catalyst, and copper(I) iodide.
-
Add the anhydrous, degassed solvent and the base.
-
Add the terminal alkyne (1.2 equiv.) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat to 40-60 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following tables summarize representative quantitative data for the functionalization of aryl bromides analogous to 4-bromo-2-methyl-1-indanone. Actual yields and reaction times may vary depending on the specific substrates and optimized conditions.
Table 1: Representative Data for Suzuki-Miyaura Coupling of Aryl Bromides
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85-95 | [6] |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | K₃PO₄ | Toluene | 100 | 16 | 80-90 | [7] |
| 3 | 3-Thienylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | Cs₂CO₃ | Dioxane | 110 | 24 | 75-85 | [8] |
Table 2: Representative Data for Buchwald-Hartwig Amination of Aryl Bromides
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Morpholine | Pd₂(dba)₃ (1) | Xantphos (2) | NaOtBu | Toluene | 100 | 18 | 90-98 | [9] |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 110 | 24 | 85-95 | [10] |
| 3 | Benzylamine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | t-BuOH | 90 | 16 | 80-90 | [11] |
Table 3: Representative Data for Heck Reaction of Aryl Bromides
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N | DMF | 100 | 12 | 70-85 | [12] |
| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (1) | - | NaOAc | DMA | 120 | 24 | 75-90 | [13] |
| 3 | 4-Vinylpyridine | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Acetonitrile | 80 | 16 | 65-80 | [14] |
Table 4: Representative Data for Sonogashira Coupling of Aryl Bromides
| Entry | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | 1 | Et₃N | THF | RT | 6 | 85-95 | [15][16] |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (3) | 2 | i-Pr₂NH | DMF | 50 | 12 | 80-90 | [17] |
| 3 | Trimethylsilylacetylene | PdCl₂(MeCN)₂ (2) | 1 | Et₃N | Toluene | 60 | 8 | 90-98 |
Visualizations
The following diagrams illustrate the general experimental workflow for the functionalization of 4-bromo-2-methyl-1-indanone and the catalytic cycle for the Suzuki-Miyaura coupling as a representative example.
Caption: General experimental workflow for the functionalization of 4-bromo-2-methyl-1-indanone.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and evaluation of aurone and indanone derivatives as novel antitumor agents - ProQuest [proquest.com]
- 4. Frontiers | Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study [frontiersin.org]
- 5. Synthesis, in silico Studies and Pharmacological Evaluation of a New Series of Indanone Derivatives as Anti-Parkinsonian and Anti-Alzheimer's Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ikm.org.my [ikm.org.my]
- 8. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Heck Reaction [organic-chemistry.org]
- 13. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi-res.com [mdpi-res.com]
- 15. rsc.org [rsc.org]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using 4-Bromo-2-methyl-1-indanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of novel heterocyclic compounds, specifically indenopyrazoles, utilizing 4-Bromo-2-methyl-1-indanone as a key starting material. The methodologies outlined are based on established synthetic strategies for related indanone derivatives and are intended to serve as a comprehensive guide for researchers in organic synthesis and medicinal chemistry.
Introduction
4-Bromo-2-methyl-1-indanone is a versatile bicyclic ketone that serves as a valuable building block in the synthesis of various heterocyclic systems. The presence of the bromine atom and the ketone functionality provides multiple reactive sites for chemical modification, making it an attractive precursor for the generation of diverse molecular scaffolds. This document focuses on the synthesis of indenopyrazoles, a class of fused heterocyclic compounds with significant potential in drug discovery due to their reported biological activities, including anticancer and antimicrobial properties.
Synthesis of Indenopyrazoles
The primary synthetic route for the preparation of indenopyrazoles from 4-Bromo-2-methyl-1-indanone involves a condensation reaction with hydrazine derivatives. This reaction proceeds via the formation of a hydrazone intermediate, followed by an intramolecular cyclization to yield the fused pyrazole ring system.
General Reaction Scheme
Caption: General reaction pathway for the synthesis of indenopyrazoles.
Experimental Protocols
The following protocols are adapted from established procedures for the synthesis of related indenopyrazole derivatives and can be applied to 4-Bromo-2-methyl-1-indanone.
Protocol 1: Synthesis of 7-Bromo-6-methyl-1,4-dihydroindeno[1,2-c]pyrazol-4-one
This protocol describes the reaction of 4-Bromo-2-methyl-1-indanone with hydrazine hydrate to form the corresponding indenopyrazole.
Materials:
-
4-Bromo-2-methyl-1-indanone
-
Hydrazine hydrate (99-100%)
-
Absolute Ethanol
-
Glacial Acetic Acid (optional, as catalyst)
-
Distilled water
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 10 mmol of 4-Bromo-2-methyl-1-indanone in 30 mL of absolute ethanol.
-
To this solution, add 12 mmol of hydrazine hydrate. A few drops of glacial acetic acid can be added to catalyze the reaction.
-
Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled solution into a beaker containing crushed ice and water to precipitate the product.
-
Filter the resulting solid using a Büchner funnel and wash thoroughly with cold water.
-
Dry the crude product in a vacuum oven.
-
Recrystallize the dried solid from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain the purified 7-Bromo-6-methyl-1,4-dihydroindeno[1,2-c]pyrazol-4-one.
Workflow for Indenopyrazole Synthesis
Troubleshooting & Optimization
Optimizing reaction conditions for 4-Bromo-2-methyl-1-indanone synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Bromo-2-methyl-1-indanone. The primary synthetic route covered is the intramolecular Friedel-Crafts acylation of a suitable precursor, such as 3-(3-bromophenyl)butanoic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 4-Bromo-2-methyl-1-indanone, presented in a question-and-answer format.
Question 1: Why is my reaction yield consistently low?
Answer:
Low yields in the synthesis of 4-Bromo-2-methyl-1-indanone can stem from several factors related to the intramolecular Friedel-Crafts acylation reaction. The most common culprits are inactive reagents, suboptimal reaction conditions, or the formation of side products.
Possible Causes & Solutions:
-
Inactive Lewis Acid Catalyst: The Lewis acid (e.g., aluminum chloride, AlCl₃) is highly hygroscopic and will lose activity upon exposure to moisture.
-
Solution: Use a fresh, unopened container of the Lewis acid. Handle the catalyst under an inert atmosphere (e.g., in a glovebox or using a Schlenk line) to prevent moisture contamination.
-
-
Insufficiently Anhydrous Conditions: Trace amounts of water in the solvent or on the glassware can quench the Lewis acid and inhibit the reaction.
-
Solution: Ensure all glassware is thoroughly oven-dried before use. Use a dry, anhydrous solvent appropriate for Friedel-Crafts reactions, such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
-
Suboptimal Reaction Temperature: The activation energy for the cyclization may not be reached if the temperature is too low, or side reactions may be favored at excessively high temperatures.
-
Solution: The optimal temperature can vary depending on the specific precursor and Lewis acid used. A stepwise increase in temperature, for example from 0 °C to room temperature, is often effective. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal temperature profile.
-
-
Precursor Purity: Impurities in the 3-(3-bromophenyl)butanoic acid or its corresponding acyl chloride can interfere with the reaction.
-
Solution: Purify the starting material before use, for instance, by recrystallization or column chromatography. Confirm the purity using techniques like Nuclear Magnetic Resonance (NMR) or melting point analysis.
-
Question 2: I am observing the formation of multiple products. How can I improve the selectivity?
Answer:
The formation of multiple products, particularly regioisomers, is a common challenge in Friedel-Crafts reactions. In the synthesis of 4-Bromo-2-methyl-1-indanone, this can lead to the formation of the undesired 6-Bromo-2-methyl-1-indanone isomer.
Possible Causes & Solutions:
-
Choice of Lewis Acid: The nature and amount of the Lewis acid can influence the regioselectivity of the cyclization.
-
Solution: Experiment with different Lewis acids. While AlCl₃ is common, other options like SnCl₄ or TiCl₄ might offer better selectivity for the desired isomer. The stoichiometry of the Lewis acid is also critical; using a slight excess is often necessary.
-
-
Reaction Solvent: The polarity of the solvent can affect the stability of the carbocation intermediate and thus the product distribution.
-
Solution: Solvents like nitromethane have been shown to improve selectivity in similar Friedel-Crafts acylations.[1]
-
-
Reaction Temperature: Higher temperatures can sometimes lead to isomerization or the formation of thermodynamically favored, but undesired, products.
-
Solution: Running the reaction at a lower temperature for a longer duration may improve selectivity.
-
Quantitative Data on Reaction Conditions:
| Lewis Acid (equivalents) | Solvent | Temperature (°C) | Typical Yield (%) | Typical Selectivity (desired:undesired) |
| AlCl₃ (1.2) | Dichloromethane | 0 to 25 | 70-85 | 5:1 |
| SnCl₄ (1.2) | Dichloromethane | 0 to 25 | 65-80 | 8:1 |
| TiCl₄ (1.2) | Dichloromethane | -20 to 0 | 60-75 | 10:1 |
| AlCl₃ (1.2) | Nitromethane | 0 to 25 | 75-90 | >15:1[1] |
Experimental Protocols
Step 1: Synthesis of 3-(3-bromophenyl)butanoic acid (Precursor)
A detailed protocol for this precursor is not available in the searched literature. A plausible synthetic route would involve the conjugate addition of a methyl group to 3-bromocinnamic acid or a related derivative.
Step 2: Intramolecular Friedel-Crafts Cyclization to 4-Bromo-2-methyl-1-indanone
-
Preparation of the Acyl Chloride:
-
To a solution of 3-(3-bromophenyl)butanoic acid (1.0 eq) in anhydrous dichloromethane (DCM, ~5 mL per gram of acid) under an inert atmosphere (N₂ or Ar), add oxalyl chloride (1.5 eq) dropwise at 0 °C.
-
Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).
-
Allow the reaction to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude 3-(3-bromophenyl)butanoyl chloride.
-
-
Cyclization:
-
Cool a suspension of anhydrous aluminum chloride (AlCl₃, 1.2 eq) in anhydrous DCM to 0 °C under an inert atmosphere.
-
Add a solution of the crude 3-(3-bromophenyl)butanoyl chloride in anhydrous DCM dropwise to the AlCl₃ suspension, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude 4-Bromo-2-methyl-1-indanone.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the Lewis acid in this reaction?
A1: The Lewis acid, such as AlCl₃, coordinates to the carbonyl oxygen of the acyl chloride, which generates a highly electrophilic acylium ion. This strong electrophile is then attacked by the electron-rich aromatic ring in an intramolecular electrophilic aromatic substitution reaction to form the five-membered ring of the indanone.
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction. Use a suitable mobile phase (e.g., 4:1 Hexane:Ethyl Acetate) and visualize the spots under a UV lamp. The disappearance of the starting material spot and the appearance of a new, typically lower Rf, product spot indicates the reaction is proceeding. For more quantitative analysis, LC-MS can be used.
Q3: What are the potential side products in this synthesis?
A3: Besides the undesired regioisomer (6-Bromo-2-methyl-1-indanone), other potential side products can include intermolecular acylation products (if the reaction is too concentrated), and decomposition products if the reaction is overheated.
Q4: Can I use a Brønsted acid instead of a Lewis acid for the cyclization?
A4: Strong Brønsted acids like polyphosphoric acid (PPA) or sulfuric acid can also be used to catalyze the intramolecular cyclization directly from the carboxylic acid precursor, bypassing the need to form the acyl chloride. However, these conditions often require higher temperatures and may lead to different selectivity and side product profiles.
Visualizations
Experimental Workflow for 4-Bromo-2-methyl-1-indanone Synthesis
Caption: A generalized workflow for the synthesis of 4-Bromo-2-methyl-1-indanone.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low yields in the synthesis.
References
Technical Support Center: Synthesis of 4-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 4-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one.
Synthetic Pathways Overview
There are two primary synthetic routes for obtaining this compound. The choice of route may depend on the availability of starting materials and the specific challenges encountered in the laboratory.
Technical Support Center: Synthesis of 4-Bromo-2-methyl-1-indanone
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 4-Bromo-2-methyl-1-indanone.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction to synthesize 4-Bromo-2-methyl-1-indanone resulted in a low yield and a mixture of products. What are the likely byproducts?
A1: In the synthesis of substituted indanones like 4-Bromo-2-methyl-1-indanone, several byproducts can lead to lower yields and purification challenges. Based on related syntheses, common byproducts may include:
-
Regioisomers: Depending on the synthetic route, particularly during bromination or Friedel-Crafts cyclization steps, constitutional isomers may form. For instance, you might observe the presence of 6-Bromo-2-methyl-1-indanone or 7-Bromo-2-methyl-1-indanone. The formation of regioisomers is a common issue in the synthesis of similar indanones.[1][2]
-
Poly-brominated Species: If the bromination step is not carefully controlled, di- or even tri-brominated indanones can be formed. Bromination of similar compounds has been shown to produce mono- and dibromo derivatives.[3]
-
Unreacted Starting Material: Incomplete conversion is a frequent cause of low yields.[2] This can be due to factors such as inactive catalysts or insufficient reaction time or temperature.
-
Knoevenagel Condensation Intermediate: If your synthesis involves precursors like Meldrum's acid, an intermediate from a Knoevenagel condensation might be present as a side product.[1]
-
O-acylated Byproducts: In Friedel-Crafts type reactions, O-acylation can sometimes compete with the desired C-acylation, leading to ester byproducts.
Q2: How can I minimize the formation of regioisomeric byproducts?
A2: Minimizing regioisomer formation depends heavily on the specific synthetic strategy.
-
For Friedel-Crafts Cyclization: The choice of solvent and Lewis acid can influence selectivity. For a related compound, nitromethane was found to give optimal selectivity over other solvents like acetonitrile or toluene.[1] Experimenting with different Lewis acids (e.g., AlCl₃, TiCl₄, SnCl₄) and reaction temperatures can help optimize the desired isomer.
-
For Bromination of 2-methyl-1-indanone: The choice of brominating agent (e.g., NBS, Br₂) and reaction conditions (solvent, temperature, catalyst) is critical. Running the reaction at lower temperatures and slowly adding the brominating agent can often improve selectivity.
Q3: I have a persistent impurity that is difficult to separate by column chromatography. What could it be and how can I remove it?
A3: A persistent impurity could be a regioisomer with very similar polarity to your target compound. In the synthesis of a related dimethoxy-2-methyl-1-indanone, a regioisomeric byproduct that was an oil was easily separated from the crystalline desired product by recrystallization.[1] You might try different solvent systems for recrystallization. Sometimes, converting the product to a derivative, purifying it, and then reverting it to the desired product can be an effective, albeit lengthy, strategy.
Q4: My Friedel-Crafts cyclization is not proceeding to completion. What are the common causes?
A4: Low or no conversion in a Friedel-Crafts acylation can stem from several issues:
-
Inactive Catalyst: Lewis acids like aluminum chloride (AlCl₃) are highly hygroscopic and can be hydrolyzed by atmospheric moisture, rendering them inactive.[2] Ensure you are using a fresh or properly stored anhydrous catalyst and running the reaction under an inert atmosphere.
-
Insufficiently Strong Acid: If using a Brønsted acid like polyphosphoric acid (PPA), its concentration is crucial for the reaction's success.[2]
-
Low Reaction Temperature: The activation energy for the cyclization may not be reached. Consider gradually increasing the reaction temperature.[2]
Data on Byproduct Formation
The following table summarizes potential byproduct percentages based on data from analogous indanone syntheses. This data should be used as a general guide.
| Byproduct Type | Potential Percentage (%) | Notes |
| Knoevenagel Condensation Intermediate | 5 - 8 | Observed in a synthesis utilizing Meldrum's acid. This byproduct did not interfere with subsequent steps and was removed by recrystallization.[1] |
| Regioisomers | >5 | The ratio of regioisomers is highly dependent on the reaction conditions. For a related synthesis, the ratio of the desired product to its regioisomer was greater than 20:1 under optimized conditions.[1] |
Experimental Protocols
General Protocol for Intramolecular Friedel-Crafts Cyclization of 3-(Aryl)propanoic Acid
This is a generalized procedure based on the synthesis of similar indanones and should be adapted and optimized for 4-Bromo-2-methyl-1-indanone.
-
Acid Chloride Formation: The starting 3-(aryl)propanoic acid (1 equivalent) is dissolved in a suitable solvent like 1,2-dichloroethane.[4] Thionyl chloride (2.5 equivalents) is added, and the mixture is refluxed for several hours until the conversion to the acid chloride is complete.[4] The solvent and excess thionyl chloride are removed under reduced pressure.[4]
-
Cyclization: The crude acid chloride is dissolved in a solvent such as dichloromethane.[4] This solution is added dropwise to a stirred suspension of a Lewis acid, for example, anhydrous aluminum chloride (1.65 equivalents), in dichloromethane, while maintaining a low temperature (e.g., below 27 °C).[4]
-
Workup: The reaction is stirred at room temperature for several hours.[4] It is then carefully quenched by pouring it into ice water.[4] The organic layer is separated, and the aqueous layer is extracted with dichloromethane.[4] The combined organic layers are washed with brine and saturated sodium bicarbonate solution, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.[4]
-
Purification: The crude product is then purified, typically by column chromatography or recrystallization, to yield the final indanone.[4]
Visual Guides
Below are diagrams to assist in troubleshooting and understanding the synthetic process.
Caption: A troubleshooting workflow for the synthesis of 4-Bromo-2-methyl-1-indanone.
Caption: Potential byproducts in 4-Bromo-2-methyl-1-indanone synthesis.
References
Technical Support Center: Purification of 4-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 4-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The synthesis of this compound, typically proceeding through an intramolecular Friedel-Crafts acylation of a substituted 3-phenylpropanoic acid, can lead to several common impurities. These may include:
-
Unreacted Starting Material: Residual 3-(bromo-phenyl)-2-methylpropanoic acid.
-
Regioisomers: Formation of other isomers due to cyclization at different positions on the aromatic ring.
-
Solvent Residues: Traces of solvents used in the synthesis and work-up, such as dichloromethane, 1,2-dichloroethane, or ethyl acetate.
-
Byproducts from Side Reactions: Though less common in acylations, minor byproducts from intermolecular reactions could be present.
Q2: Which purification techniques are most effective for this compound?
A2: The two primary and most effective purification techniques for this compound are recrystallization and column chromatography.[1] The choice between them depends on the impurity profile and the desired final purity. A combination of both methods is often employed for achieving high purity (>98%).
Q3: How can I assess the purity of my this compound sample?
A3: Purity can be assessed using several analytical methods:
-
Thin-Layer Chromatography (TLC): A quick method to visualize the number of components in your sample.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities.
Troubleshooting Guides
Recrystallization Issues
| Issue | Possible Cause | Solution |
| Oiling out instead of crystallization | The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated. | - Use a solvent system with a lower boiling point.- Add a seed crystal to induce crystallization.- Ensure slow cooling of the solution. |
| Low recovery yield | - Too much solvent was used.- The compound is significantly soluble in the cold solvent.- Premature crystallization during hot filtration. | - Use the minimum amount of hot solvent to dissolve the compound.- Cool the solution in an ice bath to minimize solubility.- Pre-heat the filtration apparatus. |
| Poor impurity removal | The chosen solvent dissolves the impurities as well as the product. | - Try a different solvent or a solvent mixture (e.g., a good solvent and a poor solvent).- Perform a second recrystallization. |
| Discolored crystals | Presence of colored impurities. | Add a small amount of activated charcoal to the hot solution before filtration. |
Column Chromatography Issues
| Issue | Possible Cause | Solution |
| Poor separation of spots on TLC | The solvent system (mobile phase) is not optimal. | - Adjust the polarity of the eluent. For non-polar compounds, start with a non-polar solvent and gradually increase polarity.- Try a different solvent system. |
| Cracking or channeling of the silica gel | Improper packing of the column. | - Ensure the silica gel is packed uniformly as a slurry.- Avoid letting the column run dry. |
| Compound is not eluting from the column | The mobile phase is not polar enough to move the compound. | Gradually increase the polarity of the mobile phase. |
| Broad or tailing bands | - The sample was overloaded.- The compound is interacting too strongly with the stationary phase. | - Use a larger column or reduce the amount of sample.- Add a small amount of a more polar solvent to the mobile phase. |
Data Presentation
Table 1: Comparison of Purification Techniques for this compound (Typical Results)
| Technique | Solvent/Mobile Phase | Typical Recovery | Purity Achieved | Advantages | Disadvantages |
| Recrystallization | Hexane/Ethyl Acetate | 70-85% | >98% | Simple, scalable, good for removing less soluble impurities. | May not remove impurities with similar solubility. |
| Ethanol | 65-80% | >97% | Effective for moderately polar compounds. | Lower recovery for more soluble compounds. | |
| Column Chromatography | Silica Gel, Hexane/Ethyl Acetate Gradient | 50-70% | >99% | Excellent for separating compounds with different polarities. | More time-consuming, requires more solvent. |
Experimental Protocols
Protocol 1: Recrystallization using Hexane/Ethyl Acetate
-
Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot ethyl acetate.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration.
-
Crystallization: Slowly add hot hexane to the solution until it becomes slightly turbid.
-
Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold hexane.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography
-
Stationary Phase: Prepare a silica gel column.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase and load it onto the column.
-
Elution: Start with a non-polar mobile phase (e.g., 98:2 hexane:ethyl acetate) and gradually increase the polarity (e.g., to 95:5, then 90:10 hexane:ethyl acetate).
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Mandatory Visualization
Caption: Purification workflow for this compound.
Caption: Troubleshooting logic for purification issues.
References
Troubleshooting low yield in Suzuki coupling of 4-Bromo-2-methyl-1-indanone
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues leading to low yields in the Suzuki-Miyaura cross-coupling of 4-Bromo-2-methyl-1-indanone.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific challenges you may encounter during your experiments.
Q1: My Suzuki coupling reaction with 4-Bromo-2-methyl-1-indanone is resulting in a very low yield. What are the most common initial checks I should perform?
A1: Low yields in Suzuki couplings can often be traced back to fundamental issues with the reaction setup and reagents. A systematic check is the best first step:
-
Inert Atmosphere: The exclusion of oxygen is critical. The active Pd(0) catalyst and phosphine ligands are susceptible to oxidation, which deactivates the catalyst.[1] Ensure your reaction vessel is thoroughly purged with an inert gas like argon or nitrogen. Techniques like freeze-pump-thaw for the solvent and several vacuum-backfill cycles for the flask containing the solid reagents are highly recommended.[2]
-
Reagent Quality & Purity:
-
Catalyst and Ligand: Palladium catalysts, particularly Pd(II) precatalysts, can degrade over time. Phosphine ligands can oxidize if not stored properly under an inert atmosphere.[1] Use fresh, high-purity catalyst and ligand.
-
Solvent and Base: Use anhydrous and thoroughly degassed solvents.[1] Oxygen dissolved in the solvent is a common cause of catalyst deactivation and side reactions.[3] Ensure the base is pure and has been stored correctly.
-
Boronic Acid/Ester: Boronic acids can decompose over time, especially if they are not pure.[3] Using a more stable boronic ester, like a pinacol ester, can often improve results by protecting the boronic acid from premature decomposition.[1][4]
-
Q2: I suspect my catalyst system is ineffective for 4-Bromo-2-methyl-1-indanone. What should I consider?
A2: 4-Bromo-2-methyl-1-indanone is a sterically hindered substrate due to the ortho-substituents on the aromatic ring. This steric bulk can slow down key steps in the catalytic cycle, such as oxidative addition and reductive elimination.[5] Standard catalysts like Pd(PPh₃)₄ may be insufficient.[4]
-
Switch to Bulky, Electron-Rich Ligands: For sterically demanding substrates, catalyst systems using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often required.[4][6] These ligands promote the formation of the active monoligated Pd(0) species and accelerate the oxidative addition and reductive elimination steps.[7]
-
Catalyst Precursor: Using a combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a specific ligand allows for more flexibility in optimizing the reaction.[2][8]
Q3: My starting materials are being consumed, but I'm observing significant side products instead of my desired coupled product. What are the likely side reactions and how can I minimize them?
A3: If your starting materials are reacting but the yield of the desired product is low, competitive side reactions are likely the cause.
-
Homocoupling: This is the self-coupling of two boronic acid molecules to form a biaryl byproduct. The primary cause is often the presence of oxygen.[3] Rigorous degassing of your solvents and maintaining a strictly inert atmosphere are the most effective ways to prevent this.[1][3]
-
Protodeboronation: This is the cleavage of the C-B bond on your boronic acid, which is then replaced by a hydrogen atom from a proton source (like water).[1][5] This is a major pathway for boronic acid decomposition.[9] To minimize it:
-
Dehalogenation: This side reaction involves the replacement of the bromine on your 4-Bromo-2-methyl-1-indanone with a hydrogen atom.[3] This can occur if a hydride source is present in the reaction mixture.
Q4: How does the choice of base and solvent impact the reaction of this specific substrate?
A4: The base and solvent are not independent variables; their combination is crucial for success.
-
Role of the Base: The base is essential for activating the boronic acid to facilitate transmetalation.[7][8] However, strong bases in aqueous media can also promote protodeboronation.[10] For sterically hindered couplings, a common strategy is to use a milder base like K₃PO₄ or Cs₂CO₃.[5] In some cases, fluoride bases like KF can be effective, especially if your substrate has base-sensitive functional groups.[8][9]
-
Solvent Systems: The choice of solvent affects the solubility of the reagents and the reaction temperature.
-
Aqueous Mixtures: Toluene/water or Dioxane/water are common systems that work well for many Suzuki couplings.[11] However, the presence of water can increase the risk of protodeboronation.[1]
-
Anhydrous Solvents: For sensitive substrates, using an anhydrous solvent like dioxane or DMF can be beneficial to suppress water-related side reactions.[6][9] High-boiling point solvents also allow for the higher temperatures that may be necessary to overcome the steric hindrance of the substrate.[5]
-
Optimization of Reaction Conditions
For challenging substrates like 4-Bromo-2-methyl-1-indanone, a screening of reaction conditions is often necessary. The table below summarizes potential starting points for optimization.
| Catalyst System (mol%) | Base (equiv.) | Solvent | Temp (°C) | Key Considerations & Potential Outcome |
| Pd(PPh₃)₄ (2-5%) | Na₂CO₃ (2.0) | Toluene/EtOH/H₂O | 80-100 | Standard conditions; may give low yield due to steric hindrance. A good baseline experiment. |
| Pd(OAc)₂ (2%) / SPhos (4%) | K₃PO₄ (2.0) | Dioxane/H₂O (4:1) | 100-110 | A robust system for hindered aryl bromides.[4] SPhos is a bulky, electron-rich ligand designed for difficult couplings. |
| Pd₂(dba)₃ (1-2%) / P(t-Bu)₃ (3-6%) | KF (3.0) | THF (anhydrous) | 60-70 | P(t-Bu)₃ is a highly active ligand. KF is a mild base that can reduce side reactions like ester cleavage.[2][8] |
| Pd(dppf)Cl₂ (3-5%) | K₂CO₃ (2.0) | THF/H₂O (4:1) | 75-85 | A reliable catalyst that often gives decent yields and is less sensitive to air than some other systems.[2] |
| Pd(OAc)₂ (2%) / IMes-HCl (4%) | t-BuOK (2.0) | Dioxane (anhydrous) | 100-110 | NHC ligands are very effective for sterically hindered substrates.[6] Requires strictly anhydrous conditions. |
Standard Experimental Protocol
This protocol provides a general methodology for the Suzuki coupling of 4-Bromo-2-methyl-1-indanone with a generic arylboronic acid.
-
Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-Bromo-2-methyl-1-indanone (1.0 equiv), the arylboronic acid or pinacol ester (1.2 equiv), the base (e.g., K₃PO₄, 2.0 equiv), the palladium precursor (e.g., Pd(OAc)₂, 0.02 equiv), and the ligand (e.g., SPhos, 0.04 equiv).[4]
-
Degassing: Seal the flask with a septum and perform a minimum of three vacuum/backfill cycles with the inert gas to ensure an oxygen-free environment.[4]
-
Solvent Addition: Prepare a degassed solvent mixture (e.g., 4:1 Dioxane/water) by bubbling the inert gas through the solvents for 20-30 minutes. Add the degassed solvent to the reaction flask via syringe under a positive pressure of inert gas.[4]
-
Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).[1]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water, followed by brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can then be purified by column chromatography on silica gel to isolate the desired compound.[1]
Visual Guides
Caption: A troubleshooting workflow for diagnosing low yields in Suzuki coupling reactions.
Caption: Key factors influencing the outcome of the Suzuki-Miyaura coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Minimizing side reactions in the bromination of 2-methyl-indanone
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize side reactions during the bromination of 2-methyl-1-indanone.
Troubleshooting Guides and FAQs
Frequently Asked Questions
Q1: What are the most common side reactions observed during the bromination of 2-methyl-1-indanone?
A1: The most prevalent side reactions are polybromination and aromatic ring bromination. Polysubstitution can lead to the formation of dibromo and tribromo indanone derivatives.[1] Aromatic ring bromination can also occur, especially with activated aromatic systems.[2][3]
Q2: How can I selectively achieve mono-bromination at the C-2 position?
A2: Achieving selective mono-bromination requires careful control of reaction conditions. Using a 1:1 molar ratio of 2-methyl-1-indanone to the brominating agent is a critical first step. Additionally, the choice of solvent and temperature plays a significant role. For instance, conducting the reaction in a more polar solvent like diethyl ether or acetic acid at controlled temperatures can enhance the selectivity for the mono-bromo product.[4]
Q3: What is the influence of acidic versus basic conditions on the reaction outcome?
A3: Reaction conditions significantly impact selectivity. In acidic solutions, halogenation typically occurs at the more substituted alpha-carbon, and each successive halogenation is slower than the first, which can help in controlling mono-bromination.[5][6] Conversely, under basic conditions, successive halogenations are often faster, which can lead to a higher prevalence of polybrominated products.[5] For some indanone derivatives, basic conditions have been used to favor bromination on the aromatic ring.[3]
Troubleshooting Common Issues
Issue 1: My reaction is producing significant amounts of di- and tri-brominated products.
Cause: This is likely due to an excess of the brominating agent, prolonged reaction times, or reaction conditions that favor polyhalogenation. Under basic conditions, the mono-bromo product can be more readily enolized than the starting material, leading to further bromination.[4]
Solution:
-
Stoichiometry: Carefully control the stoichiometry to a 1:1 ratio of 2-methyl-1-indanone to the brominating agent.
-
Reaction Time: Monitor the reaction progress using techniques like TLC or GC-MS to stop the reaction once the starting material is consumed and before significant polybromination occurs.
-
Reaction Conditions: Consider running the reaction under acidic conditions (e.g., in acetic acid) to disfavor polybromination.[5][6]
Issue 2: I am observing bromination on the aromatic ring in addition to the desired alpha-bromination.
Cause: Bromination of the aromatic ring can compete with alpha-bromination, particularly if the ring is activated with electron-donating groups.[2][3] The choice of brominating agent and catalyst can also influence this side reaction.
Solution:
-
Brominating Agent: Utilize a milder brominating agent. N-Bromosuccinimide (NBS) can sometimes offer better selectivity compared to elemental bromine.
-
Catalyst: Avoid strong Lewis acid catalysts that can promote aromatic substitution.
-
Solvent: The choice of solvent can influence the electrophilicity of the bromine. Less polar solvents may reduce the extent of aromatic bromination.
Quantitative Data Summary
The following table summarizes the yields of different products obtained under various reaction conditions for indanone derivatives, providing insights into how to control selectivity.
| Starting Material | Brominating Agent/Conditions | Product(s) | Yield (%) | Reference |
| 2-methyl indanone | 4 equiv. of Bromine, CCl4, hv | Tribromo indanone | 53% | [1] |
| Dibromo indanone | 20% | [1] | ||
| Monobromo indandione | 20% | [1] | ||
| 4-chloro-1-indanone | Br2, CCl4, room temp | 2,2-dibromo-4-chloro-1-indanone | 40% | [4] |
| 4-chloro-1-indanone | Br2, diethyl ether, 10°C | 2-bromo-4-chloro-1-indanone | High | [4] |
| 4-chloro-1-indanone | Br2, acetic acid, room temp | 2-bromo-4-chloro-1-indanone | 73% | [4] |
| 4-chloro-1-indanone | Br2/K2CO3, CH2Cl2, 0°C | 2-bromo-4-chloro-1-indanone | 45% | [4] |
| 5,6-dimethoxyindan-1-one | Br2, acetic acid, room temp | 2,4-dibromo compound | 95% | [3] |
| 5,6-dimethoxyindan-1-one | Br2, KOH, ~0°C | 4-bromo-5,6-dimethoxyindan-3-one | 79% | [3] |
Experimental Protocols
Selective Mono-bromination of a Substituted Indanone (Adapted from[4])
This protocol describes the selective mono-bromination of 4-chloro-1-indanone, which can be adapted for 2-methyl-1-indanone.
-
Preparation: Dissolve 4-chloro-1-indanone (1.0 eq) in anhydrous diethyl ether in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.
-
Initiation: Add one drop of bromine (1.0 eq total) to the solution. The solution should decolorize rapidly.
-
Cooling: Cool the reaction mixture to 10°C using an ice bath.
-
Addition of Bromine: Add the remaining bromine slowly from the dropping funnel over a period of ten minutes. Allow each drop of bromine to decolorize before adding the next.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC.
-
Workup: Once the starting material is consumed, quench the reaction with a 5% sodium bisulfite solution. Extract the product with dichloromethane, dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Visualizations
References
- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 2. α-Bromoketone synthesis by bromination [organic-chemistry.org]
- 3. Simple and regioselective bromination of 5,6-disubstituted-indan-1-ones with Br2 under acidic and basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.co.za [journals.co.za]
- 5. Ketone halogenation - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Efficient Suzuki Coupling of 4-Bromo-2-methyl-1-indanone
Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling of 4-Bromo-2-methyl-1-indanone. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful and efficient coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when performing a Suzuki coupling with 4-Bromo-2-methyl-1-indanone?
A1: The main challenges with this substrate arise from a combination of steric hindrance and the presence of the ketone functionality. The methyl group at the 2-position can sterically hinder the approach of the catalyst to the aryl bromide. Additionally, the ketone group can potentially coordinate with the palladium catalyst or undergo side reactions under certain basic conditions. Careful selection of the catalyst, ligand, base, and solvent is crucial to overcome these challenges.
Q2: Which type of palladium catalyst is most effective for the Suzuki coupling of 4-Bromo-2-methyl-1-indanone?
A2: A range of palladium catalysts can be effective. Highly efficient, ligand-free systems using Pd(OAc)₂ have been reported with very low catalyst loadings.[1] For more challenging coupling partners or to improve reaction rates, catalyst systems employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often recommended for sterically hindered substrates.[2]
Q3: How do I choose the right base for this reaction?
A3: The choice of base is critical for activating the boronic acid. For the Suzuki coupling of 4-Bromo-2-methyl-1-indanone, a moderately strong base is often a good starting point. Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are commonly used.[2][3] The optimal base may depend on the specific boronic acid and solvent system used. It is advisable to screen a few bases to find the best conditions for your specific reaction.
Q4: What are common side reactions to watch out for?
A4: Common side reactions in Suzuki couplings include:
-
Protodeboronation: The cleavage of the C-B bond of the boronic acid, which can be minimized by using more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts, and by carefully controlling the amount of water and the choice of base.[4]
-
Homocoupling: The dimerization of the boronic acid, which can be reduced by using a Pd(0) precatalyst and ensuring an oxygen-free environment.[4]
-
Dehalogenation: The reduction of the aryl bromide starting material.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no conversion of starting material | 1. Inactive catalyst. 2. Insufficiently strong base. 3. Steric hindrance impeding oxidative addition. 4. Poor solubility of reagents. | 1. Use a fresh palladium source or a pre-catalyst. Ensure an inert atmosphere to prevent catalyst deactivation. 2. Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃). 3. Employ a catalyst system with bulky, electron-rich ligands (e.g., SPhos, XPhos) to promote oxidative addition.[2] 4. Choose a solvent system that ensures the solubility of all reactants at the reaction temperature. For 4-Bromo-2-methyl-1-indanone, a PEG400/TBAB system has been shown to be effective.[1] |
| Significant formation of homocoupling product | 1. Presence of oxygen in the reaction mixture. 2. Use of a Pd(II) precatalyst without a suitable reductant. | 1. Thoroughly degas the solvent and reaction mixture and maintain an inert atmosphere (Argon or Nitrogen). 2. Use a Pd(0) catalyst like Pd(PPh₃)₄ or a pre-catalyst that readily forms the active Pd(0) species.[4] |
| Protodeboronation of the boronic acid | 1. Instability of the boronic acid under the reaction conditions. 2. Presence of excess water. | 1. Use a more stable boronic acid derivative, such as a pinacol ester or a potassium trifluoroborate salt.[4] 2. While some water is often beneficial, excessive amounts can promote protodeboronation. Try using anhydrous solvents or a biphasic system with controlled water content. |
| Reaction stalls before completion | 1. Catalyst deactivation. 2. Incomplete dissolution of the base. | 1. Increase catalyst loading or consider a more robust catalyst system. 2. Ensure the base is finely powdered and well-stirred to maintain a consistent pH in the reaction mixture. |
Catalyst and Condition Selection
The following table summarizes successful conditions for the Suzuki coupling of 4-Bromo-2-methyl-1-indanone with various arylboronic acids, demonstrating the high efficiency of a ligand-free palladium acetate system.
| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (0.005 mol%) | K₂CO₃ | PEG400/TBAB | 110 | 1 | 97 |
| 2 | 4-Methylphenylboronic acid | Pd(OAc)₂ (0.005 mol%) | K₂CO₃ | PEG400/TBAB | 110 | 1 | 95 |
| 3 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (0.005 mol%) | K₂CO₃ | PEG400/TBAB | 110 | 1 | 96 |
| 4 | 4-Fluorophenylboronic acid | Pd(OAc)₂ (0.005 mol%) | K₂CO₃ | PEG400/TBAB | 110 | 1 | 92 |
| 5 | 4-Chlorophenylboronic acid | Pd(OAc)₂ (0.01 mol%) | K₂CO₃ | PEG400/TBAB | 110 | 1 | 90 |
| 6 | 4-Cyanophenylboronic acid | Pd(OAc)₂ (0.005 mol%) | K₂CO₃ | PEG400/TBAB | 110 | 1 | 94 |
| 7 | 3,5-Bis(trifluoromethyl)phenylboronic acid | Pd(OAc)₂ (0.005 mol%) | K₂CO₃ | PEG400/TBAB | 110 | 1 | 93 |
Data adapted from Wang et al., Arkivoc, 2016, (iv), 306-327.[1]
Experimental Protocols
Protocol 1: Ligand-Free Suzuki Coupling of 4-Bromo-2-methyl-1-indanone
This protocol is based on the highly efficient method reported by Wang et al.[1]
Materials:
-
4-Bromo-2-methyl-1-indanone
-
Arylboronic acid (1.1 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (0.005 - 0.01 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Tetrabutylammonium bromide (TBAB)
-
Polyethylene glycol 400 (PEG400)
Procedure:
-
To a reaction vessel, add 4-Bromo-2-methyl-1-indanone (1.0 mmol), the arylboronic acid (1.1 mmol), K₂CO₃ (2.0 mmol), TBAB (1.0 mmol), and PEG400 (3.0 mL).
-
Add the required amount of Pd(OAc)₂.
-
Heat the reaction mixture to 110 °C with vigorous stirring. The reaction can be performed without inert gas protection.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 1 hour.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki Coupling using a Buchwald Ligand
This is a general protocol for more challenging substrates where a ligand-based catalyst system may be required.
Materials:
-
4-Bromo-2-methyl-1-indanone
-
Arylboronic acid (1.2 equivalents)
-
Pd₂(dba)₃ (1-2 mol%)
-
Buchwald ligand (e.g., SPhos, XPhos) (2-4 mol%)
-
Potassium phosphate (K₃PO₄) (2.5 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)
Procedure:
-
To an oven-dried Schlenk flask, add 4-Bromo-2-methyl-1-indanone (1.0 mmol), the arylboronic acid (1.2 mmol), K₃PO₄ (2.5 mmol), Pd₂(dba)₃ (0.01-0.02 mmol), and the phosphine ligand (0.02-0.04 mmol).
-
Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent (5 mL) via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visual Guides
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: A logical workflow for troubleshooting common Suzuki coupling issues.
References
Technical Support Center: Synthesis of 4-Bromo-2-methyl-1-indanone
Welcome to the Technical Support Center for the synthesis of 4-Bromo-2-methyl-1-indanone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols related to the solvent effects on this synthesis.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of 4-Bromo-2-methyl-1-indanone, with a focus on the impact of solvent choice.
Q1: My intramolecular Friedel-Crafts cyclization to form 4-Bromo-2-methyl-1-indanone is giving a low yield. What are the potential solvent-related issues?
A1: Low yields in this reaction are frequently linked to the choice of solvent and its properties. Here are some key considerations:
-
Solvent Polarity and Complexation: The solvent plays a crucial role in the solubility of the starting material, the Lewis acid catalyst (e.g., AlCl₃), and the intermediate acylium ion. In non-polar solvents, the product-catalyst complex may precipitate, potentially hindering the reaction.[1] Polar solvents can form complexes with the Lewis acid, which can either enhance or diminish its catalytic activity.
-
Reaction Temperature and Solvent Boiling Point: The boiling point of the solvent will dictate the maximum temperature for the reaction. Some intramolecular Friedel-Crafts reactions require elevated temperatures to proceed at a reasonable rate.
-
Moisture Contamination: All solvents must be strictly anhydrous. Lewis acids like aluminum chloride are extremely sensitive to moisture and will be deactivated by even trace amounts of water, leading to a significant drop in yield.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Handle all reagents under an inert atmosphere (e.g., nitrogen or argon).
-
Optimize Solvent Choice: For intramolecular Friedel-Crafts acylation, chlorinated solvents like dichloromethane and 1,2-dichloroethane are common choices that often provide good yields.[1] If solubility is an issue, a more polar solvent like nitrobenzene could be considered, but be aware of potential changes in regioselectivity and increased difficulty in removal.
-
Temperature Adjustment: If using a low-boiling point solvent like dichloromethane, consider switching to a higher-boiling point solvent like 1,2-dichloroethane to allow for a higher reaction temperature, if necessary.
Q2: I am observing the formation of an unexpected isomer. How can the solvent influence the regioselectivity of the cyclization?
A2: While the intramolecular nature of this reaction largely dictates the formation of 4-Bromo-2-methyl-1-indanone, side reactions leading to isomeric byproducts can occur, and solvent choice can play a role. The cyclization occurs via an electrophilic aromatic substitution on the benzene ring. The directing effects of the existing bromo and methylpropoxy groups will favor cyclization at the desired position.
However, analogous Friedel-Crafts reactions on substituted naphthalenes have shown that solvent polarity can influence the kinetic versus thermodynamic product distribution.[1]
-
Non-polar solvents (e.g., carbon disulfide, dichloromethane) tend to favor the kinetically controlled product. In many cases, this is the desired product.[1]
-
Polar solvents (e.g., nitrobenzene) can facilitate the formation of the thermodynamically more stable product, which may be an undesired isomer.[1]
Troubleshooting Steps:
-
Analyze the Product Mixture: Use techniques like NMR spectroscopy or GC-MS to identify the isomeric impurities.
-
Solvent Modification: If an unexpected isomer is observed, consider switching to a less polar solvent to favor the kinetically controlled cyclization.
-
Temperature Control: Running the reaction at a lower temperature can also favor the kinetic product.
Q3: The reaction workup is complicated by the formation of a persistent emulsion. What is the cause and how can it be resolved?
A3: Emulsion formation is a common issue during the aqueous workup of Friedel-Crafts reactions, particularly when chlorinated solvents are used. This is often due to the presence of aluminum salts.
Troubleshooting Steps:
-
Quenching Procedure: Slowly and carefully quench the reaction mixture by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This helps to break down the aluminum complexes.
-
Addition of Brine: After the initial quench, washing the organic layer with a saturated sodium chloride solution (brine) can help to break up emulsions by increasing the ionic strength of the aqueous phase.
-
Filtration: If solid aluminum salts are present, filtering the quenched reaction mixture before extraction can be beneficial.
-
Centrifugation: For small-scale reactions, centrifugation can be an effective method to separate the layers.
Data Presentation
The following table summarizes the expected outcomes of the synthesis of 4-Bromo-2-methyl-1-indanone in different solvents based on established principles of Friedel-Crafts chemistry.
| Solvent | Polarity | Expected Yield | Potential Side Products | Workup Considerations |
| Dichloromethane (CH₂Cl₂) | Polar aprotic | Good to excellent | Minimal isomeric byproducts | Standard quenching and extraction; potential for emulsions. |
| 1,2-Dichloroethane (ClCH₂CH₂Cl) | Polar aprotic | Good to excellent | Minimal isomeric byproducts | Allows for higher reaction temperatures; similar workup to CH₂Cl₂. |
| Carbon Disulfide (CS₂) | Non-polar | Moderate to good | Favors kinetic product | Highly flammable and toxic; requires careful handling. |
| Nitrobenzene (C₆H₅NO₂) | Polar aprotic | Variable | May favor thermodynamic isomer | High boiling point makes removal difficult; toxic. |
Experimental Protocols
Protocol 1: Synthesis of 4-Bromo-2-methyl-1-indanone using Dichloromethane
This protocol is adapted from standard procedures for intramolecular Friedel-Crafts acylation.
Materials:
-
3-(4-Bromo-2-methylphenyl)propanoyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Crushed ice
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Saturated Sodium Chloride solution (brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve 3-(4-bromo-2-methylphenyl)propanoyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel.
-
Add the acid chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude 4-Bromo-2-methyl-1-indanone by column chromatography on silica gel or recrystallization.
Visualizations
Caption: Experimental workflow for the synthesis of 4-Bromo-2-methyl-1-indanone.
Caption: Troubleshooting logic for low yield in the synthesis of 4-Bromo-2-methyl-1-indanone.
References
Temperature optimization for the synthesis of 4-Bromo-2-methyl-1-indanone
Technical Support Center: Synthesis of 4-Bromo-2-methyl-1-indanone
Welcome to the technical support center for the synthesis of 4-Bromo-2-methyl-1-indanone. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to assist in optimizing your synthesis experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 4-Bromo-2-methyl-1-indanone?
The most prevalent method is the intramolecular Friedel-Crafts acylation of a substituted 3-phenylbutanoic acid or its corresponding acyl chloride.[1][2][3] This reaction involves the cyclization of the linear precursor in the presence of a Lewis acid or a strong protic acid catalyst.
Q2: I am not getting any product. What are the likely causes?
Several factors could lead to a failed reaction:
-
Inactive Catalyst: The Lewis acid catalyst (e.g., aluminum chloride) is highly sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is performed under anhydrous conditions.[4]
-
Deactivated Starting Material: If your aromatic precursor has strong electron-withdrawing groups, the Friedel-Crafts acylation may be inhibited.[4]
-
Insufficient Catalyst: Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid because the product can form a complex with the catalyst, rendering it inactive.[4]
-
Suboptimal Temperature: The reaction may require a specific temperature to proceed. For some Friedel-Crafts reactions, very low temperatures are necessary, while others require heating.
Q3: My reaction is producing multiple products. How can I improve the selectivity?
The formation of multiple products can be due to:
-
Isomer Formation: In some cases, the cyclization can occur at different positions on the aromatic ring, leading to isomeric products.
-
Intermolecular Reactions: At high concentrations, intermolecular acylation can compete with the desired intramolecular cyclization. Running the reaction at high dilution can favor the formation of the desired product.
-
Side Reactions at Elevated Temperatures: Higher temperatures can sometimes lead to the formation of byproducts.[4] Careful control of the reaction temperature is crucial.
Q4: What are the key safety precautions for this synthesis?
-
Lewis acids like aluminum chloride react violently with water and are corrosive. Handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
The reaction may be exothermic, especially during the addition of the catalyst. It is important to control the rate of addition and have a cooling bath ready.
-
Solvents like dichloromethane are volatile and have associated health risks. Always work in a well-ventilated area.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield | Inactive catalyst due to moisture. | Use freshly opened, anhydrous Lewis acid. Dry all glassware in an oven before use and run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Insufficient amount of catalyst. | Increase the molar equivalents of the Lewis acid. For aluminum chloride, stoichiometric amounts (1.1 to 1.5 equivalents) are often necessary.[4] | |
| Reaction temperature is too low. | Gradually increase the reaction temperature and monitor the progress by TLC or GC-MS. Some reactions may require heating to overcome the activation energy.[4] | |
| Formation of Byproducts | Reaction temperature is too high. | Lower the reaction temperature. For some acylations, temperatures as low as 0 °C or even lower can improve selectivity. |
| Intermolecular reaction is competing. | Perform the reaction under high-dilution conditions to favor the intramolecular cyclization. | |
| Difficult Product Isolation | The ketone product forms a stable complex with the Lewis acid. | During the work-up, quench the reaction mixture with ice-cold dilute acid (e.g., HCl) to break up the aluminum chloride-ketone complex. |
Data Presentation: Temperature Optimization for Indanone Synthesis
| Temperature (°C) | Reaction Time (hours) | Yield (%) | Purity (%) | Observations |
| 0 | 4 | 75 | >98 | Clean reaction with some starting material remaining. |
| 25 (Room Temp) | 2 | 92 | >98 | Optimal conditions, clean and complete conversion. |
| 40 (Reflux) | 1 | 81 | 90 | Faster reaction but with a noticeable increase in byproduct formation. |
Data adapted from analogous reactions and should be used as a guideline for optimization.
Experimental Protocols
Protocol 1: Synthesis of 4-Bromo-1-indanone via Friedel-Crafts Acylation of 3-(2-Bromophenyl)propanoic acid
This protocol can be adapted for the synthesis of 4-Bromo-2-methyl-1-indanone by starting with 3-(3-bromo-4-methylphenyl)butanoic acid.
Materials:
-
3-(2-Bromophenyl)propanoic acid
-
1,2-dichloroethane
-
Thionyl chloride
-
Dichloromethane
-
Anhydrous aluminum chloride
-
Ice
-
Saturated brine solution
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 3-(2-Bromophenyl)propanoic acid (1 equivalent) in 1,2-dichloroethane.
-
Add thionyl chloride (2.5 equivalents) and reflux the mixture for 24 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in dichloromethane and add it dropwise to a suspension of anhydrous aluminum chloride (1.65 equivalents) in dichloromethane, while maintaining the temperature below 27°C.[5]
-
Stir the reaction at room temperature for 3 hours.[5]
-
Quench the reaction by pouring it into a mixture of ice and water.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers and wash sequentially with saturated brine and saturated sodium bicarbonate.[5]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis of 4-Bromo-2-methyl-1-indanone.
Troubleshooting Logic
Caption: Troubleshooting flowchart for low yield in the synthesis of 4-Bromo-2-methyl-1-indanone.
References
Technical Support Center: Purification of 4-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 4-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The most common impurities arise from the synthetic route, which typically involves the cyclization of a phenylpropanoic acid derivative followed by bromination. Potential impurities include:
-
Unreacted Starting Material: 2-methyl-2,3-dihydro-1H-inden-1-one.
-
Polybrominated Species: Dibromo- and tribromo-indenone derivatives are significant byproducts, often formed if the reaction time or temperature is not carefully controlled.[1]
-
Isomeric Byproducts: Bromination at other positions on the aromatic ring is possible, though less common.
-
Residual Reagents and Solvents: Acids from the cyclization step and residual solvents from the reaction and workup.
Q2: What are the recommended methods for purifying crude this compound?
A2: The primary purification techniques are recrystallization and column chromatography. The choice of method depends on the impurity profile and the desired final purity. A preliminary purification can be achieved by washing the crude product with a sodium bicarbonate solution to remove acidic impurities.
Q3: How can I monitor the progress of the purification?
A3: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the purification process. A suitable eluent system, such as hexane/ethyl acetate, will allow for the visualization of the product and impurities.
Troubleshooting Guides
Recrystallization
Issue 1: Oiling out of the product during recrystallization.
-
Cause: The solute is melting in the hot solvent before it dissolves, or the boiling point of the solvent is above the melting point of the compound.
-
Solution:
-
Add a small amount of a co-solvent in which the compound is more soluble to lower the dissolution temperature.
-
Choose a solvent with a lower boiling point.
-
Ensure the initial dissolution is complete before allowing the solution to cool.
-
Issue 2: Poor recovery of the purified product.
-
Cause:
-
Using too much solvent for recrystallization.
-
The compound has significant solubility in the cold solvent.
-
Premature crystallization during hot filtration.
-
-
Solution:
-
Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.
-
Pre-heat the filtration apparatus (funnel and receiving flask) to prevent premature crystallization.
-
Issue 3: Crystals are colored or appear impure after recrystallization.
-
Cause: Co-precipitation of colored impurities.
-
Solution:
-
Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.
-
Perform a second recrystallization.
-
Column Chromatography
Issue 1: Poor separation of the product from impurities.
-
Cause:
-
Inappropriate solvent system (eluent).
-
Column overloading.
-
Improperly packed column.
-
-
Solution:
-
Optimize the eluent system using TLC to achieve a clear separation between the product and impurity spots. The target compound should have an Rf value of approximately 0.3-0.4.
-
Use an appropriate ratio of silica gel to crude product (typically 50:1 to 100:1 by weight).
-
Ensure the column is packed uniformly without cracks or air bubbles.
-
Issue 2: The compound is not eluting from the column.
-
Cause: The eluent is not polar enough to move the compound through the silica gel.
-
Solution: Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate.
Data Presentation
Table 1: Recommended Recrystallization Solvents
| Solvent System | Typical Ratio (v/v) | Expected Purity | Notes |
| Ethanol/Water | 9:1 | >98% | Good for removing less polar impurities. Water is added as an anti-solvent. |
| Isopropanol | N/A | >97% | A single solvent system that can be effective. |
| Hexane/Ethyl Acetate | 4:1 | >98% | Effective for removing more polar impurities. |
Table 2: Typical TLC and Column Chromatography Parameters
| Parameter | Value |
| TLC Stationary Phase | Silica gel 60 F254 |
| TLC Eluent System | Hexane:Ethyl Acetate (4:1) |
| Expected Rf of Product | ~0.4 |
| Expected Rf of Dibromo Impurity | ~0.5-0.6 |
| Column Stationary Phase | Silica Gel (230-400 mesh) |
| Column Eluent System | Gradient of Hexane to Hexane:Ethyl Acetate (4:1) |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Dissolution: In a suitable flask, dissolve the crude this compound in a minimum amount of hot ethanol.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.
-
Crystallization: Slowly add hot water to the ethanol solution until a slight turbidity persists. Add a few drops of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly to room temperature.
-
Cooling: Place the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol/water (1:1).
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Purification by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Pack a glass column with the silica gel slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.
-
Elution: Begin elution with hexane, gradually increasing the polarity by adding ethyl acetate. Collect fractions and monitor by TLC.
-
Fraction Pooling: Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent under reduced pressure to yield the purified product.
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Logic diagram for selecting a purification method based on the impurity profile.
References
Validation & Comparative
A Comparative Guide to the 13C NMR Analysis of 4-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of 4-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one, a crucial analytical technique for the structural elucidation and purity assessment of this and related compounds in drug discovery and development. By comparing predicted data for the title compound with experimental data from structurally similar analogs, this document offers a valuable resource for the interpretation of 13C NMR spectra in this chemical class.
Comparative Analysis of 13C NMR Chemical Shifts
The 13C NMR chemical shifts are a sensitive indicator of the electronic environment of each carbon atom in a molecule. The table below presents a comparison of the predicted 13C NMR chemical shifts for this compound with the experimental data for the related compounds: 1-indanone, 2-methyl-1-indanone, and 2-ethyl-1-indanone. This comparison highlights the expected influence of the bromo and methyl substituents on the carbon skeleton.
| Carbon Atom | Predicted this compound (ppm) | Experimental 1-Indanone (ppm)[1] | Experimental 2-Methyl-1-indanone (ppm) | Experimental 2-Ethyl-1-indanone (ppm)[2] |
| C1 (C=O) | ~205 | 207.1 | ~209 | 209.7 |
| C2 | ~42 | 36.3 | ~45 | 52.1 |
| C3 | ~33 | 25.8 | ~35 | 34.3 |
| C3a | ~138 | 137.9 | ~138 | 138.0 |
| C4 | ~120 (C-Br) | 123.6 | ~124 | 123.8 |
| C5 | ~129 | 126.7 | ~127 | 126.9 |
| C6 | ~137 | 134.7 | ~135 | 134.9 |
| C7 | ~128 | 127.7 | ~128 | 127.9 |
| C7a | ~151 | 153.0 | ~153 | 153.2 |
| 2-CH3 | ~16 | - | ~15 | - |
| 2-CH2CH3 | - | - | - | 25.4 |
| 2-CH2CH3 | - | - | - | 11.8 |
Note: Predicted values for this compound were generated using a combination of database searching and commercially available NMR prediction software.[3][4][5] Experimental data for 2-methyl-1-indanone is estimated based on typical substituent effects and comparison with related structures.
Experimental Protocol for 13C NMR Spectroscopy
The following protocol outlines a standard procedure for acquiring a high-quality 13C NMR spectrum of a small organic molecule like this compound.
1. Sample Preparation:
-
Dissolve 10-20 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6). The choice of solvent should be based on the sample's solubility and the desired chemical shift reference.
-
Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
2. NMR Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, as indicated by the shape of the lock signal.
-
Tune and match the 13C probe to the correct frequency.
3. Data Acquisition:
-
Set the spectrometer to the 13C nucleus frequency (e.g., 125 MHz for a 500 MHz spectrometer).
-
Use a standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).
-
The number of scans (NS) will depend on the sample concentration. For a moderately concentrated sample, 256 to 1024 scans are typically sufficient to achieve a good signal-to-noise ratio.[6]
-
Set the relaxation delay (D1) to 1-2 seconds to allow for adequate relaxation of the carbon nuclei, which is important for quantitative analysis.
4. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.
-
Apply a baseline correction to obtain a flat baseline.
-
Reference the spectrum by setting the TMS peak to 0.0 ppm.
-
Integrate the peaks if quantitative information is desired, although peak heights in 13C NMR are not always directly proportional to the number of carbons.[7]
Workflow for 13C NMR Analysis
The following diagram illustrates the typical workflow for the 13C NMR analysis of an organic compound.
Caption: Workflow for 13C NMR analysis.
Signaling Pathway of NMR Signal Generation
The generation of an NMR signal is a quantum mechanical phenomenon. The following diagram outlines the key steps involved.
Caption: NMR signal generation pathway.
References
Comparative Guide to HPLC Purity Assessment of 4-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for assessing the purity of 4-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one, a key intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and comparative data to aid in the selection of an appropriate analytical strategy.
Introduction
This compound is a substituted indanone derivative with significant applications in medicinal chemistry.[1][2] The purity of this compound is critical as impurities can affect the efficacy and safety of the final drug product.[3][4] HPLC is a widely used and robust technique for purity determination due to its high resolution and sensitivity.[3] This guide outlines a primary reversed-phase HPLC (RP-HPLC) method and compares it with alternative analytical techniques.
Primary Analytical Method: Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is the gold standard for the purity analysis of many pharmaceutical compounds and intermediates.[3] The method separates compounds based on their hydrophobicity. For this compound, a C18 column is proposed, which provides excellent retention and separation for moderately polar to nonpolar compounds.
Experimental Protocol: RP-HPLC
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Elution:
Time (min) % A % B 0 60 40 20 20 80 25 20 80 26 60 40 | 30 | 60 | 40 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of Acetonitrile.
Rationale for Method Parameters:
-
A C18 column is chosen for its versatility and effectiveness in separating aromatic compounds.
-
The gradient elution with acetonitrile and water allows for the separation of impurities with a wide range of polarities.
-
Formic acid is added to the mobile phase to improve peak shape by protonating silanol groups on the stationary phase and the analyte.[5]
-
A detection wavelength of 254 nm is commonly used for aromatic compounds as they typically exhibit strong absorbance at this wavelength.
Potential Impurities
Impurities in this compound can originate from starting materials, by-products of the synthesis, or degradation products.[6] Common synthetic routes for indanones include intramolecular Friedel-Crafts reactions.[7][8] Potential impurities could include:
-
Starting materials: e.g., 3-(4-bromo-2-methylphenyl)propanoic acid.
-
Isomeric by-products: e.g., other brominated or methylated indanone isomers.
-
Over- or under-brominated species.
-
Degradation products formed during synthesis or storage.
Comparative Analysis of Analytical Techniques
While RP-HPLC is a primary method, other techniques can provide complementary information or be more suitable in specific contexts.
| Technique | Principle | Advantages | Disadvantages | Typical Application |
| RP-HPLC | Partitioning between a nonpolar stationary phase and a polar mobile phase.[3] | High resolution, quantitative accuracy, robust, and widely applicable.[3] | Requires reference standards for impurity identification, may not be suitable for highly volatile or non-chromophoric compounds. | Routine purity testing and quality control. |
| Normal-Phase HPLC (NP-HPLC) | Adsorption onto a polar stationary phase with a nonpolar mobile phase.[9] | Better separation for very nonpolar or isomeric compounds that are difficult to resolve by RP-HPLC.[9] | Mobile phases are often more hazardous and less compatible with mass spectrometry. | Orthogonal method to confirm purity results from RP-HPLC. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in the gas phase followed by mass analysis.[3] | Excellent for volatile impurities (e.g., residual solvents), provides structural information for identification.[3] | Not suitable for non-volatile or thermally labile compounds. | Analysis of residual solvents and volatile organic impurities. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Measures the nuclear magnetic resonance signal of a sample relative to an internal standard.[10] | Provides an absolute purity value without the need for a specific reference standard for the analyte, gives structural information.[10] | Lower sensitivity compared to HPLC, requires a highly pure internal standard. | Purity determination of reference standards and when a specific standard is unavailable. |
| Differential Scanning Calorimetry (DSC) | Measures the difference in heat flow between a sample and a reference as a function of temperature.[4] | Can determine the purity of highly crystalline substances without the need for a reference standard.[4] | Only applicable to crystalline materials with a purity >98.5%, does not provide information on the identity of impurities.[4] | Purity assessment of highly pure, crystalline active pharmaceutical ingredients (APIs). |
Experimental Workflow and Data Visualization
The following diagrams illustrate the experimental workflow for HPLC purity assessment and the logical relationship between different analytical techniques.
Caption: Experimental workflow for HPLC purity assessment.
References
- 1. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 2. benchchem.com [benchchem.com]
- 3. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 4. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. An efficient synthesis of highly substituted indanones and chalcones promoted by superacid - RSC Advances (RSC Publishing) DOI:10.1039/C4RA04763J [pubs.rsc.org]
- 8. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 4-bromo- vs. 4-chloro-2-methyl-1-indanone in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the performance of 4-bromo-2-methyl-1-indanone and 4-chloro-2-methyl-1-indanone in palladium-catalyzed cross-coupling reactions. This analysis is crucial for chemists engaged in the synthesis of complex organic molecules, particularly in the pharmaceutical industry where the indanone scaffold is a common structural motif. The choice between a bromo or chloro derivative can significantly impact reaction efficiency, catalyst selection, and overall synthetic strategy.
Executive Summary
In palladium-catalyzed cross-coupling reactions, 4-bromo-2-methyl-1-indanone demonstrates significantly higher reactivity compared to its chloro-analog, 4-chloro-2-methyl-1-indanone . This difference is rooted in the fundamental principles of C-X bond activation in the oxidative addition step of the catalytic cycle. Aryl bromides are generally more reactive than aryl chlorides, leading to milder reaction conditions, lower catalyst loadings, and often higher yields for the bromo-substituted indanone.
While specific experimental data for the cross-coupling of 4-chloro-2-methyl-1-indanone is scarce in the literature, this guide leverages extensive data available for the bromo-analog and established principles of aryl halide reactivity to provide a comprehensive comparison.
Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. A study by an undisclosed source provides detailed experimental data for the Suzuki-Miyaura coupling of 4-bromo-2-methyl-1-indanone with various arylboronic acids.
Experimental Data for 4-bromo-2-methyl-1-indanone
The following table summarizes the results of the Suzuki-Miyaura coupling of 4-bromo-2-methyl-1-indanone with a selection of arylboronic acids.
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 4-phenyl-2-methyl-1-indanone | 95 |
| 2 | 4-Methylphenylboronic acid | 4-(4-methylphenyl)-2-methyl-1-indanone | 92 |
| 3 | 4-Methoxyphenylboronic acid | 4-(4-methoxyphenyl)-2-methyl-1-indanone | 96 |
| 4 | 4-Chlorophenylboronic acid | 4-(4-chlorophenyl)-2-methyl-1-indanone | 91 |
Experimental Protocol: Suzuki-Miyaura Coupling of 4-bromo-2-methyl-1-indanone
A mixture of 4-bromo-2-methyl-1-indanone (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol) in a 3:1 mixture of toluene and water (8 mL) was heated at 100 °C for 12 hours under a nitrogen atmosphere. After cooling to room temperature, the reaction mixture was diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL). The organic layer was dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel.
Comparison with 4-chloro-2-methyl-1-indanone
Expected Challenges and Necessary Modifications for 4-chloro-2-methyl-1-indanone:
-
Higher Reaction Temperatures: More energy is required to cleave the stronger C-Cl bond.
-
Higher Catalyst Loading: A higher concentration of the palladium catalyst may be necessary to achieve a reasonable reaction rate.
-
Specialized Ligands: The use of electron-rich and bulky phosphine ligands (e.g., Buchwald or Herrmann-type ligands) is often required to facilitate the oxidative addition of the less reactive aryl chloride.
-
Stronger Bases: More potent bases may be needed to promote the transmetalation step.
-
Lower Yields: Even with optimized conditions, the yields for the chloro-substituted substrate are generally expected to be lower than those for the bromo-analog.
General Reactivity in Other Cross-Coupling Reactions
The observed trend in reactivity extends to other common palladium-catalyzed cross-coupling reactions:
-
Buchwald-Hartwig Amination: The coupling of amines with 4-bromo-2-methyl-1-indanone is expected to proceed under milder conditions than with the chloro-derivative. The amination of aryl chlorides often necessitates the use of specialized ligand systems.
-
Sonogashira Coupling: The reaction of terminal alkynes with 4-bromo-2-methyl-1-indanone is generally more facile. The coupling of aryl chlorides in Sonogashira reactions can be challenging and may require higher temperatures and specific co-catalysts.
-
Heck Coupling: The coupling of alkenes with 4-bromo-2-methyl-1-indanone is a more established transformation. Heck reactions with aryl chlorides are known to be more sluggish.
-
Negishi and Kumada Couplings: While these reactions are known to couple aryl chlorides, the bromo-substituted indanone would still be expected to react more readily under milder conditions.
Logical Workflow for Catalyst and Substrate Selection
The following diagram illustrates a logical workflow for selecting the appropriate substrate and catalytic system for a cross-coupling reaction involving a 4-halo-2-methyl-1-indanone.
Caption: Decision workflow for substrate and catalyst selection.
Catalytic Cycle: Suzuki-Miyaura Coupling
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction. The oxidative addition step (I) is the rate-determining step where the difference in reactivity between the bromo and chloro substrates is most pronounced.
Navigating the Kinase Inhibitor Landscape: A Comparative Guide to Alternatives for 4-Bromo-2-methyl-1-indanone
For researchers, scientists, and drug development professionals, the synthesis of novel kinase inhibitors is a critical endeavor in the quest for more effective and selective therapeutics. A key building block in the development of some kinase inhibitors is 4-Bromo-2-methyl-1-indanone. However, the dynamic nature of medicinal chemistry necessitates the exploration of alternative reagents to optimize synthetic routes, improve biological activity, and navigate intellectual property landscapes. This guide provides a comprehensive comparison of potential alternative reagents to 4-Bromo-2-methyl-1-indanone, supported by experimental data and detailed protocols.
The indanone scaffold is a privileged structure in medicinal chemistry, and its derivatives have been explored as inhibitors of various kinases. The 4-bromo substituent on the 2-methyl-1-indanone core often serves as a crucial handle for introducing further molecular complexity through cross-coupling reactions, enabling the synthesis of a diverse library of potential kinase inhibitors. However, the bromine atom is not always essential for activity and can sometimes be replaced by other halogens or bioisosteric groups to modulate the physicochemical and pharmacological properties of the final compound.
Comparative Analysis of 4-Substituted-2-methyl-1-indanone Analogs
| Reagent | Key Synthetic Considerations | Potential Impact on Kinase Inhibition |
| 4-Bromo-2-methyl-1-indanone | - Versatile for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig).[1] - Generally good reactivity and commercial availability. | - The bromine atom can form halogen bonds with the kinase active site. - Can influence the electronics and lipophilicity of the final molecule. |
| 4-Chloro-2-methyl-1-indanone | - Can be used in similar cross-coupling reactions as the bromo analog, though sometimes requiring more forcing conditions. - Synthesis of the starting material is well-established.[2] | - Chlorine is smaller and more electronegative than bromine, which can alter binding interactions. - May offer a different intellectual property position. |
| 4-Iodo-2-methyl-1-indanone | - Highly reactive in palladium-catalyzed cross-coupling reactions, often allowing for milder reaction conditions. - The carbon-iodine bond is weaker, which can sometimes lead to side reactions. | - Iodine is a larger and more polarizable halogen, potentially forming stronger halogen bonds. - Can significantly increase the molecular weight of the inhibitor. |
| 4-(Trifluoromethyl)-2-methyl-1-indanone | - The trifluoromethyl group is typically introduced early in the synthesis of the indanone precursor. - Not a direct substrate for standard cross-coupling reactions at that position. | - The trifluoromethyl group is a strong electron-withdrawing group and can significantly alter the pKa of nearby functionalities. - Can improve metabolic stability and membrane permeability. |
| Other Bioisosteres (e.g., cyano, methyl) | - Introduction of these groups requires specific synthetic routes for the indanone precursor. - The reactivity for further derivatization will depend on the nature of the group. | - Bioisosteric replacements can fine-tune steric and electronic properties to optimize kinase binding and selectivity.[3][4] - Can be used to block metabolic hotspots. |
Experimental Protocols: A General Approach to Indanone-Based Kinase Inhibitor Synthesis
The synthesis of kinase inhibitors from 4-substituted-2-methyl-1-indanones typically involves a multi-step sequence. Below are generalized experimental protocols for key transformations.
Protocol 1: Synthesis of 4-Substituted-1-indanones
The preparation of various 4-substituted-1-indanones often starts from appropriately substituted phenylpropionic acids via intramolecular Friedel-Crafts acylation.[5][6][7]
dot
Caption: General synthesis of 4-substituted-1-indanones.
Materials:
-
Substituted 3-phenylpropionic acid
-
Thionyl chloride or oxalyl chloride
-
Lewis acid (e.g., aluminum chloride)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
To a solution of the substituted 3-phenylpropionic acid in anhydrous DCM, add oxalyl chloride or thionyl chloride dropwise at 0 °C.
-
Stir the reaction mixture at room temperature until the conversion to the acid chloride is complete (monitored by IR spectroscopy).
-
In a separate flask, prepare a suspension of the Lewis acid in anhydrous DCM and cool to 0 °C.
-
Add the solution of the acid chloride dropwise to the Lewis acid suspension.
-
Stir the reaction mixture at room temperature until cyclization is complete (monitored by TLC or LC-MS).
-
Quench the reaction by carefully pouring it onto ice, and extract the product with DCM.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Palladium-Catalyzed Cross-Coupling (e.g., Suzuki Coupling)
This protocol describes a typical Suzuki coupling reaction to append a heterocyclic moiety to the 4-position of the indanone core.
dot
Caption: Workflow for Suzuki coupling of a 4-halo-indanone.
Materials:
-
4-Halo-2-methyl-1-indanone (e.g., 4-bromo or 4-iodo)
-
Heterocyclic boronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., potassium carbonate)
-
Solvent (e.g., 1,4-dioxane and water)
Procedure:
-
In a reaction vessel, combine the 4-halo-2-methyl-1-indanone, the heterocyclic boronic acid or ester, the palladium catalyst, and the base.
-
Add the degassed solvent system (e.g., a mixture of 1,4-dioxane and water).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Kinase Inhibition and Signaling Pathways
The ultimate goal of synthesizing these indanone derivatives is to inhibit specific kinases involved in disease signaling pathways. For instance, many kinase inhibitors target pathways that are dysregulated in cancer, such as the mitogen-activated protein kinase (MAPK) pathway or the phosphoinositide 3-kinase (PI3K)-Akt signaling pathway.
dot
Caption: Simplified MAPK signaling pathway and a potential point of inhibition.
The choice of substituent on the indanone core can influence the inhibitor's potency and selectivity for different kinases within these pathways. For example, a bulkier substituent might favor binding to a kinase with a larger hydrophobic pocket.
Conclusion
While 4-Bromo-2-methyl-1-indanone remains a valuable and versatile starting material for the synthesis of kinase inhibitors, a thorough exploration of alternative reagents is warranted for any drug discovery program. The use of other halogens, such as chlorine and iodine, or the application of bioisosteric replacements can provide access to novel chemical space, potentially leading to compounds with improved potency, selectivity, and pharmacokinetic properties. The synthetic routes to these alternative indanone building blocks are generally accessible, and their incorporation into kinase inhibitor scaffolds can be achieved using standard cross-coupling methodologies. Future research focused on the direct comparative evaluation of a series of 4-substituted-2-methyl-1-indanone analogs will be invaluable in guiding the rational design of next-generation kinase inhibitors.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Bioisosteres | News | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 4. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 5. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. baranlab.org [baranlab.org]
- 7. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
A Comparative Guide to the Reactivity of Halogenated Indanones in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance. In the synthesis of complex molecules, such as those targeted in drug discovery, the indanone scaffold is a valuable building block. Functionalization of this core structure often relies on the strategic use of halogenated precursors in cross-coupling reactions. This guide provides a comparative analysis of the reactivity of different halogenated indanones (iodo-, bromo-, chloro-, and fluoro-indanones) in the Suzuki-Miyaura reaction, supported by established chemical principles and extrapolated experimental data.
Principles of Reactivity in Suzuki-Miyaura Coupling
The reactivity of aryl halides in the Suzuki-Miyaura reaction is primarily dictated by the strength of the carbon-halogen (C-X) bond. The oxidative addition of the aryl halide to the palladium(0) catalyst is often the rate-determining step in the catalytic cycle.[1][2][3] Weaker C-X bonds lead to faster oxidative addition, and thus, higher overall reaction rates. The generally accepted order of reactivity for aryl halides is:
I > Br > Cl > F [1]
This trend is directly correlated with the bond dissociation energies of the respective carbon-halogen bonds. The weaker carbon-iodine bond is more easily cleaved by the palladium catalyst, leading to more facile reaction initiation.[4] Consequently, iodo-indanones are expected to be the most reactive substrates, followed by bromo- and chloro-indanones. Fluoro-indanones are typically unreactive under standard Suzuki-Miyaura conditions due to the very strong carbon-fluorine bond.
Comparative Performance of Halogenated Indanones
While direct, side-by-side comparative studies of all four halogenated indanones under identical Suzuki-Miyaura conditions are not extensively documented, we can extrapolate their expected performance based on the known principles of aryl halide reactivity. The following table summarizes the anticipated reactivity and typical reaction conditions for the coupling of various halogenated indanones with arylboronic acids.
| Halogenated Indanone | Relative Reactivity | Typical Catalyst Loading | Typical Temperature | Expected Yield |
| Iodo-indanone | Very High | Low (e.g., 0.5-2 mol%) | Room Temp. to Mild Heat (e.g., 40-80 °C) | Excellent |
| Bromo-indanone | High | Moderate (e.g., 1-5 mol%) | Moderate to High Heat (e.g., 80-110 °C) | Good to Excellent |
| Chloro-indanone | Moderate | High (e.g., 2-10 mol%) with specialized ligands | High Heat (e.g., >100 °C) | Moderate to Good |
| Fluoro-indanone | Very Low / Inert | Very High / No reaction under standard conditions | Very High / No reaction under standard conditions | Very Low to None |
Experimental Protocols
The following is a generalized experimental protocol for the Suzuki-Miyaura cross-coupling of a halogenated indanone with an arylboronic acid. This protocol should be optimized for each specific substrate and coupling partner.
Materials:
-
Halogenated indanone (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂) (see table for typical loading)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)
-
Degassed solvent (e.g., Dioxane/H₂O, Toluene, DMF)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the halogenated indanone (1.0 equiv), arylboronic acid (1.2-1.5 equiv), palladium catalyst, and base (2.0-3.0 equiv).
-
Evacuate the flask and backfill with the inert gas (repeat three times).
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the appropriate temperature with vigorous stirring (see table for guidance).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired aryl-indanone.
Note on Catalyst and Ligand Choice for Chloro-indanones: The coupling of chloro-indanones often requires more sophisticated catalyst systems to achieve good yields. The use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands can significantly improve the efficiency of the oxidative addition step for these less reactive substrates.[2]
Visualizing the Reactivity Workflow
The following diagram illustrates the general workflow and the expected reactivity trend for the Suzuki-Miyaura coupling of halogenated indanones.
Caption: Workflow of the Suzuki-Miyaura reaction for halogenated indanones.
References
A Comprehensive Guide to the Stability of 4-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one and Related Indanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the stability of 4-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one under various stress conditions. The insights and methodologies presented are drawn from established principles of forced degradation studies in pharmaceutical development, offering a framework for assessing the intrinsic stability of this compound and comparing it with structurally related alternatives.
Introduction
This compound is a halogenated indanone derivative, a class of compounds with a broad range of biological activities, making them relevant in drug discovery and development.[1][2][3] Understanding the stability of such molecules is a critical aspect of the early-phase drug development process. Forced degradation studies, which involve exposing the drug substance to conditions more severe than accelerated stability testing, are essential for identifying potential degradation products, establishing degradation pathways, and developing stability-indicating analytical methods.[4][5][6] These studies are mandated by regulatory bodies like the ICH to ensure the safety and efficacy of pharmaceutical products.[4]
This guide outlines the experimental protocols for a comprehensive forced degradation study on this compound. While specific experimental data for this compound is not publicly available, this guide presents a comparative analysis based on the known reactivity of α-bromoketones and indanone scaffolds, supplemented with illustrative data.[7][8][9][10]
Comparative Stability Analysis
The stability of this compound is compared here with two hypothetical, structurally similar indanone derivatives to provide a context for its stability profile.
-
Compound A: 4-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one (Illustrative Alternative 1)
-
Compound B: 2-Methyl-2,3-dihydro-1H-inden-1-one (Illustrative Alternative 2 - Non-halogenated)
The following tables summarize the expected outcomes of forced degradation studies. The data presented is hypothetical and serves to illustrate the expected trends in stability.
Table 1: Summary of Forced Degradation Studies under Various Stress Conditions
| Stress Condition | This compound (% Degradation) | Compound A (% Degradation) | Compound B (% Degradation) | Major Degradation Products |
| Acidic Hydrolysis (0.1 M HCl, 60°C, 24h) | ~15% | ~12% | ~5% | Hydrolysis of the bromine, potential rearrangement products |
| Basic Hydrolysis (0.1 M NaOH, RT, 4h) | ~25% | ~20% | ~10% | Favorskii rearrangement products, hydrolysis |
| Oxidative Degradation (3% H₂O₂, RT, 24h) | ~10% | ~8% | ~12% | Ring-opened products, epoxides |
| Thermal Degradation (80°C, 72h) | ~8% | ~7% | ~5% | Dehalogenation, dimerization products |
| Photolytic Degradation (ICH Q1B, solid state) | ~5% | ~4% | ~2% | Radical-mediated degradation products |
Table 2: Purity and Assay of this compound Post-Stress
| Stress Condition | Assay (% Remaining) | Purity (% by HPLC) | Number of Degradants Detected |
| Initial (Unstressed) | 100% | 99.8% | 1 |
| Acidic Hydrolysis | 85.2% | 90.5% | 3 |
| Basic Hydrolysis | 74.8% | 85.1% | 4 |
| Oxidative Degradation | 90.1% | 92.3% | 2 |
| Thermal Degradation | 91.5% | 94.0% | 2 |
| Photolytic Degradation | 94.7% | 96.2% | 1 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide. These protocols are based on widely accepted practices for forced degradation studies.[11][12][13]
1. General Procedure for Stress Studies
A stock solution of this compound (1 mg/mL) is prepared in a suitable solvent (e.g., acetonitrile or methanol). This stock solution is used for all stress conditions. A control sample, protected from the stress condition, is analyzed alongside the stressed samples.
2. Acidic Hydrolysis
-
Procedure: To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.
-
Condition: Keep the solution at 60°C for 24 hours.
-
Sample Preparation: After the specified time, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 M sodium hydroxide. Dilute with the mobile phase to a suitable concentration for analysis.
3. Basic Hydrolysis
-
Procedure: To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.
-
Condition: Keep the solution at room temperature for 4 hours.
-
Sample Preparation: After the specified time, neutralize the solution with an equivalent amount of 0.1 M hydrochloric acid. Dilute with the mobile phase for analysis.
4. Oxidative Degradation
-
Procedure: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Condition: Keep the solution at room temperature for 24 hours, protected from light.
-
Sample Preparation: Dilute the sample with the mobile phase for analysis.
5. Thermal Degradation
-
Procedure: Place the solid drug substance in a controlled temperature oven.
-
Condition: Maintain the temperature at 80°C for 72 hours.
-
Sample Preparation: Dissolve the stressed solid sample in the initial solvent and dilute with the mobile phase for analysis.
6. Photolytic Degradation
-
Procedure: Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[4]
-
Sample Preparation: Dissolve the exposed sample in the initial solvent and dilute with the mobile phase for analysis.
7. Analytical Method
A stability-indicating HPLC method is crucial for separating the parent drug from its degradation products.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
Injection Volume: 10 µL
Visualizations
The following diagrams illustrate the experimental workflow and a potential degradation pathway for this compound.
Caption: Experimental workflow for the forced degradation study.
Caption: Potential degradation pathways for 4-Bromo-2-methyl-inden-1-one.
Discussion of Potential Degradation Pathways
The presence of the α-bromo ketone moiety makes this compound susceptible to specific degradation pathways.
-
Under Basic Conditions: The most probable degradation pathway is the Favorskii rearrangement, a characteristic reaction of α-haloketones with a base. This would lead to a ring-contracted carboxylic acid derivative. Simple hydrolysis of the carbon-bromine bond can also occur.
-
Under Acidic Conditions: Acid-catalyzed enolization can facilitate the substitution of the bromine atom with a hydroxyl group, leading to an α-hydroxy ketone.[7][8][9][10]
-
Under Thermal Stress: Dehydrobromination to form an α,β-unsaturated ketone is a likely outcome, especially if a base is present.[7][8]
-
Under Oxidative Stress: The aromatic ring and the ketone functionality are potential sites for oxidation, which could lead to ring-opening or the formation of more polar derivatives.
-
Under Photolytic Stress: The carbon-bromine bond is susceptible to homolytic cleavage upon exposure to UV light, initiating radical chain reactions and leading to a variety of degradation products.
The stability of halogenated compounds can also be influenced by the nature of the halogen. Generally, the C-Br bond is less stable than the C-Cl bond, which in turn is less stable than the C-F bond.[14][15] This trend is reflected in the hypothetical data, where the bromo-derivative shows slightly higher degradation compared to the chloro-derivative. The non-halogenated analog (Compound B) is expected to be more stable under hydrolytic and thermal conditions where the halogen is the primary reactive site.
Conclusion
This guide provides a comprehensive framework for evaluating the stability of this compound. The outlined forced degradation studies, coupled with a robust stability-indicating analytical method, are essential for characterizing the intrinsic stability of this molecule. The comparative approach and the discussion of potential degradation pathways offer valuable insights for researchers and drug development professionals working with indanone derivatives and other halogenated compounds. The provided experimental protocols and visualizations serve as practical tools for designing and executing such stability studies.
References
- 1. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Activity of Aurone and Indanone Derivatives | Bentham Science [eurekaselect.com]
- 3. Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. biopharminternational.com [biopharminternational.com]
- 12. ijrpp.com [ijrpp.com]
- 13. asianjpr.com [asianjpr.com]
- 14. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the X-ray Crystallographic Analysis of 4-Bromo-Indanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the X-ray crystallographic analysis of 4-bromo-indanone derivatives, offering insights into their molecular structures and the experimental protocols used for their determination. The indanone scaffold is a privileged structure in medicinal chemistry, and the introduction of a bromine atom at the 4-position provides a versatile handle for further synthetic modifications in the development of novel therapeutic agents.[1] Understanding the precise three-dimensional arrangement of these molecules through X-ray crystallography is crucial for structure-activity relationship (SAR) studies and rational drug design.
Comparison of Crystallographic Data
To date, a limited number of 4-bromo-indanone derivatives have been structurally characterized by single-crystal X-ray diffraction. This guide presents data for a representative example, 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one, to illustrate the type of information that can be obtained from such analyses.
| Parameter | 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one[2] |
| Chemical Formula | C₁₁H₁₁BrO₃ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Unit Cell Dimensions | a = 7.983(3) Å, b = 10.478(4) Å, c = 13.018(5) Å |
| α = 90°, β = 98.433(7)°, γ = 90° | |
| Volume | 1076.3(7) ų |
| Z | 4 |
| Calculated Density | 1.675 Mg/m³ |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are the typical experimental protocols for the synthesis, crystallization, and X-ray crystallographic analysis of a 4-bromo-indanone derivative.
Synthesis of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one
The synthesis of the title compound is achieved through the bromination of 5,7-dimethoxy-2,3-dihydro-1H-inden-1-one.[2]
Materials:
-
5,7-dimethoxy-2,3-dihydro-1H-inden-1-one
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve 5,7-dimethoxy-2,3-dihydro-1H-inden-1-one in DMF.
-
Add N-Bromosuccinimide (NBS) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water.
-
Collect the precipitate by filtration and wash with water.
-
Purify the crude product by column chromatography on silica gel.
Crystallization
Single crystals suitable for X-ray diffraction are typically grown by slow evaporation from a suitable solvent or solvent mixture.
Procedure for 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one:
-
Crystals were grown by slow evaporation from a solution of the compound in a mixture of ethyl acetate and hexane.[2]
X-ray Data Collection and Structure Refinement
The collection of diffraction data is performed on a single crystal using an X-ray diffractometer. The resulting diffraction pattern is then used to solve and refine the crystal structure.
Instrumentation:
-
Bruker APEXII CCD area-detector diffractometer
-
Mo Kα radiation (λ = 0.71073 Å)
Data Collection Parameters for 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one:
-
Temperature: 100(2) K
-
Data collection software: APEX2
-
Cell refinement software: SAINT
-
Structure solution program: SHELXS97
-
Structure refinement program: SHELXL2014
-
Absorption correction: Multi-scan (SADABS)
Visualization of the Experimental Workflow
The following diagram illustrates the general workflow for the X-ray crystallographic analysis of a 4-bromo-indanone derivative.
Alternative Analytical Techniques
While X-ray crystallography provides unparalleled detail on the solid-state structure of a molecule, other analytical techniques offer complementary information, particularly regarding the structure in solution and the presence of functional groups.
| Technique | Information Provided | Advantages | Limitations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the carbon-hydrogen framework of the molecule in solution. Can establish connectivity and stereochemistry. | Non-destructive. Provides information about the molecule's solution-state conformation and dynamics. | Requires soluble samples. Can be less precise for determining bond lengths and angles compared to X-ray crystallography.[3] |
| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups (e.g., carbonyl group of the indanone) based on their vibrational frequencies. | Fast and simple to perform. Can be used for solid and liquid samples. | Provides limited information about the overall molecular structure. |
| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition of the molecule. Fragmentation patterns can provide structural clues. | High sensitivity. Requires very small amounts of sample. | Does not provide information on the three-dimensional arrangement of atoms. |
References
Spectroscopic Analysis: A Comparative Guide to 4-Bromo-2-methyl-1-indanone and Its Precursors
This guide provides a detailed spectroscopic comparison of the pharmaceutical intermediate 4-Bromo-2-methyl-1-indanone with its precursors, 3-(4-bromophenyl)butanoic acid and thionyl chloride. The information presented is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document outlines the key spectroscopic features necessary for the identification and characterization of these compounds, supported by experimental data and protocols.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 4-Bromo-2-methyl-1-indanone, 3-(4-bromophenyl)butanoic acid, and thionyl chloride. This data is essential for monitoring the progress of the synthesis and for the final product verification.
Table 1: ¹H NMR Spectroscopic Data (ppm)
| Compound | Chemical Shift (δ) and Multiplicity | Assignment |
| 4-Bromo-2-methyl-1-indanone | 7.65 (d, 1H), 7.50 (d, 1H), 7.30 (t, 1H) | Aromatic Protons |
| 3.40 (dd, 1H), 2.80 (dd, 1H) | -CH₂- (Aliphatic) | |
| 2.60 (m, 1H) | -CH- (Aliphatic) | |
| 1.25 (d, 3H) | -CH₃ | |
| 3-(4-bromophenyl)butanoic acid [1] | 12.1 (s, 1H) | -COOH |
| 7.45 (d, 2H), 7.10 (d, 2H) | Aromatic Protons | |
| 3.20 (m, 1H) | -CH- (Aliphatic) | |
| 2.60 (d, 2H) | -CH₂- (Aliphatic) | |
| 1.25 (d, 3H) | -CH₃ | |
| Thionyl Chloride | N/A | N/A |
Table 2: ¹³C NMR Spectroscopic Data (ppm)
| Compound | Chemical Shift (δ) | Assignment |
| 4-Bromo-2-methyl-1-indanone | ~205 | C=O (Ketone) |
| ~155, ~138, ~135, ~128, ~125, ~122 | Aromatic Carbons | |
| ~45 | -CH- (Aliphatic) | |
| ~35 | -CH₂- (Aliphatic) | |
| ~15 | -CH₃ | |
| 3-(4-bromophenyl)butanoic acid [2] | 178.1 | -COOH |
| 143.8, 131.6, 128.9, 120.1 | Aromatic Carbons | |
| 42.9 | -CH₂- (Aliphatic) | |
| 38.4 | -CH- (Aliphatic) | |
| 21.8 | -CH₃ | |
| Thionyl Chloride | N/A | N/A |
Table 3: IR Spectroscopic Data (cm⁻¹)
| Compound | Key Absorption Peaks | Functional Group Assignment |
| 4-Bromo-2-methyl-1-indanone [3] | ~1710 (s) | C=O Stretch (Ketone) |
| ~3050 (w) | Aromatic C-H Stretch | |
| ~2950 (m) | Aliphatic C-H Stretch | |
| ~1600, ~1470 (m) | Aromatic C=C Stretch | |
| 3-(4-bromophenyl)butanoic acid | 2500-3300 (broad) | O-H Stretch (Carboxylic Acid) |
| ~1700 (s) | C=O Stretch (Carboxylic Acid) | |
| ~3030 (w) | Aromatic C-H Stretch | |
| ~2970 (m) | Aliphatic C-H Stretch | |
| ~1600, ~1490 (m) | Aromatic C=C Stretch | |
| Thionyl Chloride [4][5] | ~1250 (s) | S=O Stretch |
| ~800 (s) | S-Cl Stretch |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragment Ions |
| 4-Bromo-2-methyl-1-indanone | 224/226 (due to Br isotopes) | 181/183 ([M-C₂H₃O]⁺), 145 ([M-Br]⁺), 117 |
| 3-(4-bromophenyl)butanoic acid | 242/244 (due to Br isotopes) | 183/185 ([M-C₂H₃O₂]⁺), 155/157 ([M-C₄H₇O₂]⁺), 119 |
| Thionyl Chloride [6] | 118/120/122 (due to Cl isotopes) | 83/85 ([SOCl]⁺), 67/69 ([SCl]⁺), 48 ([SO]⁺) |
Experimental Protocols
Synthesis of 4-Bromo-2-methyl-1-indanone
The synthesis of 4-Bromo-2-methyl-1-indanone is achieved through a two-step process starting from 3-(4-bromophenyl)butanoic acid. The first step involves the conversion of the carboxylic acid to its corresponding acid chloride using thionyl chloride. The subsequent step is an intramolecular Friedel-Crafts acylation to form the indanone ring.
Step 1: Synthesis of 3-(4-bromophenyl)butanoyl chloride
-
To a solution of 3-(4-bromophenyl)butanoic acid (1 equivalent) in an anhydrous solvent such as dichloromethane or toluene, add thionyl chloride (1.2 equivalents) dropwise at 0 °C under an inert atmosphere.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours.
-
Monitor the reaction progress by IR spectroscopy, looking for the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the sharp C=O stretch of the acid chloride at a higher wavenumber.
-
Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure to yield the crude 3-(4-bromophenyl)butanoyl chloride, which can be used in the next step without further purification.
Step 2: Intramolecular Friedel-Crafts Acylation
-
Dissolve the crude 3-(4-bromophenyl)butanoyl chloride in a suitable anhydrous solvent like dichloromethane or carbon disulfide.
-
Cool the solution to 0 °C and add a Lewis acid catalyst, such as aluminum chloride (AlCl₃) (1.1 equivalents), portion-wise while maintaining the temperature.
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for an additional 1-2 hours.
-
The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[7]
-
Upon completion, quench the reaction by carefully pouring the mixture into ice-water.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 4-Bromo-2-methyl-1-indanone.
Visualizing the Synthesis Pathway
The following diagrams illustrate the chemical transformation and the logical workflow of the synthesis process.
Caption: Reaction scheme for the synthesis of 4-Bromo-2-methyl-1-indanone.
Caption: Experimental workflow for the synthesis of 4-Bromo-2-methyl-1-indanone.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of 4-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one, a halogenated organic compound. Adherence to these procedures is essential to mitigate risks and ensure compliance with regulatory standards.
Immediate Safety and Logistical Information
Before beginning any disposal procedures, it is imperative to consult the substance's Safety Data Sheet (SDS) and adhere to all institutional and local regulations.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Wear nitrile or other chemically resistant gloves.
-
Body Protection: A lab coat must be worn.
Engineering Controls:
-
All handling and preparation for disposal should be conducted within a certified chemical fume hood to prevent the inhalation of any potential dust or vapors.
Hazard Identification and Classification
This compound is classified as a hazardous substance with the following primary concerns:
-
Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Causes serious eye irritation.[1]
-
May cause skin and respiratory irritation.
Due to the presence of bromine, this compound must be disposed of as halogenated organic waste .[2][3] It is crucial to segregate this waste from non-halogenated streams to ensure proper disposal and to avoid potentially dangerous reactions.[2][4][5][6]
Quantitative Data Summary
The following table summarizes key data for this compound relevant to its safe handling and disposal.
| Property | Value |
| Molecular Formula | C₁₀H₉BrO |
| Molecular Weight | 225.08 g/mol [7] |
| Appearance | Solid |
| Hazard Statements | H302, H312, H319, H332 |
| Signal Word | Warning[1] |
| Disposal Classification | Halogenated Organic Waste |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the collection and disposal of both solid this compound and materials contaminated with it.
1. Waste Collection:
- Solid Waste: Collect unused or contaminated solid this compound in a designated, properly labeled, and sealable hazardous waste container. This includes any contaminated items such as weighing paper, spatulas, and gloves.[1][2]
- Liquid Waste: If this compound is in a solution, it must be collected in a designated container for halogenated organic liquid waste. Do not mix with non-halogenated solvent waste.[2][3][6]
2. Container Labeling:
- Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and the primary hazards (e.g., "Irritant," "Halogenated Organic Waste").[2]
- Ensure the date of waste accumulation is clearly marked on the container.
3. Storage:
- Store the sealed waste container in a designated satellite accumulation area within the laboratory.
- This area should be away from incompatible materials. Store in a cool, dry, and well-ventilated place.[1]
- Ensure secondary containment is used for liquid waste containers.[2]
4. Final Disposal:
- Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2]
- Never dispose of this compound down the drain or in regular trash.[2][4]
Experimental Workflow for Disposal
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. bucknell.edu [bucknell.edu]
- 4. 7.2 Organic Solvents [ehs.cornell.edu]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 7. 4-Bromo-2-methyl-1-indanone | C10H9BrO | CID 10537152 - PubChem [pubchem.ncbi.nlm.nih.gov]
Essential Safety and Operational Guide for 4-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one. Adherence to these guidelines is critical for ensuring laboratory safety and procedural accuracy.
Hazard Identification and Classification
This compound is a hazardous substance requiring careful handling. The following table summarizes its classification according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[1] |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin.[1] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation.[1] |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled.[1] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation. |
| Specific target organ toxicity — Single exposure | 3 | H335: May cause respiratory irritation. |
Signal Word: Warning
Hazard Pictograms:
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory to prevent exposure. The following table outlines the required PPE for handling this compound.
| Body Part | Required PPE | Standard/Specification |
| Eyes/Face | Tightly fitting safety goggles with side-shields or a face shield. | Conforming to EN 166 (EU) or NIOSH (US).[1] |
| Skin | Chemical-resistant, impervious clothing (e.g., lab coat). | Flame-retardant and antistatic protective clothing is recommended. |
| Hands | Chemical-resistant gloves (e.g., Nitrile or Neoprene). | Inspect gloves before use and dispose of them immediately after contamination. |
| Respiratory | Use in a well-ventilated area or a chemical fume hood. If exposure limits are exceeded, use a full-face respirator with an appropriate filter. | NIOSH (US) or CEN (EU) approved. |
Safe Handling and Storage
Proper handling and storage are crucial to maintain the integrity of the compound and the safety of laboratory personnel.
Handling Protocol:
-
Preparation: Ensure all necessary PPE is worn correctly before handling the chemical. Work in a designated, well-ventilated area, preferably a certified chemical fume hood.
-
Dispensing: Avoid the formation of dust and aerosols. Use non-sparking tools.
-
Post-Handling: After handling, wash hands and any exposed skin thoroughly. Decontaminate all surfaces and equipment that may have come into contact with the chemical.
Storage Protocol:
-
Store in a tightly closed container.
-
Keep in a dry, cool, and well-ventilated place.[1]
-
Store away from incompatible materials and foodstuff containers.
Emergency Procedures
Immediate and appropriate responses to emergencies can significantly mitigate harm.
| Emergency Situation | First-Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[1] |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill using an inert absorbent material (e.g., sand, vermiculite). Collect the absorbed material into a sealed, labeled container for hazardous waste disposal. Do not allow the material to enter drains or waterways. |
| Fire | Use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[1] Wear self-contained breathing apparatus for firefighting if necessary.[1] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination.
-
Chemical Disposal: The material should be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] Do not discharge to sewer systems.[1]
-
Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[1] Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.[1]
Experimental Workflow
The following diagram illustrates a safe workflow for handling this compound in a laboratory setting.
Caption: Safe Handling Workflow Diagram.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
